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4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid Documentation Hub

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  • Product: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid
  • CAS: 1261914-12-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid, a biphenyl carboxylic acid derivative with p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in public literature, this guide synthesizes information from closely related analogs to project its chemical properties, outline a viable synthetic pathway, and discuss its potential biological activities. This document serves as a foundational resource for researchers interested in exploring the utility of this and similar halogenated biphenyl compounds.

Introduction and Rationale

Halogenated biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The introduction of chlorine and fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The compound 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid combines these features, making it a molecule of interest for further investigation.

Derivatives of dichlorophenyl benzoic acid have shown a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of the dichlorophenyl and fluorobenzoic acid rings is a critical determinant of the compound's activity and potency.[1] This guide will extrapolate from the known structure-activity relationships of similar compounds to provide insights into the potential of 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparative Data
Molecular Formula C₁₃H₇Cl₂FO₂Based on chemical structure
Molecular Weight 285.10 g/mol Calculated from the molecular formula. The ester, 3-fluorobenzoic acid, 3,4-dichlorophenyl ester, has a molecular weight of 285.098 g/mol .[2]
Appearance White to off-white crystalline solidTypical appearance for similar aromatic carboxylic acids.
Melting Point > 160 °CThe related compound 4-(3,4-difluorophenyl)-3-fluorobenzoic acid has a melting point of 156-158°C.[3] Dichloro substitution may increase the melting point due to stronger intermolecular forces.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate)Aromatic carboxylic acids generally have low aqueous solubility. The difluoro analog is highly soluble in organic solvents.[3]
pKa ~3.5 - 4.0The pKa of 3-fluorobenzoic acid is 3.86. The electron-withdrawing dichlorophenyl group is expected to slightly increase the acidity (lower the pKa).

Proposed Synthesis and Characterization

The synthesis of 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid can be achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A Reactant 1: 4-Bromo-3-fluorobenzoic acid E Suzuki-Miyaura Cross-Coupling A->E B Reactant 2: (3,4-Dichlorophenyl)boronic acid B->E C Catalyst & Base: Pd(PPh₃)₄ Na₂CO₃ C->E D Solvent: Toluene/Ethanol/Water D->E F Reaction Mixture E->F G Work-up: Acidification (HCl) Extraction (Ethyl Acetate) F->G H Purification: Crystallization or Column Chromatography G->H I Final Product: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid H->I

Caption: Proposed synthetic workflow for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine 4-bromo-3-fluorobenzoic acid (1.0 eq), (3,4-dichlorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the aromatic proton signals and their coupling patterns.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activity and Mechanism of Action

Based on the activities of related dichlorophenyl benzoic acid derivatives, 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid is a candidate for investigation in several therapeutic areas.

Anticancer Potential

Dichlorophenyl-containing compounds have been investigated as anticancer agents.[1] The mechanism of action for some analogs involves the inhibition of key signaling pathways, such as the p38α MAPK pathway, which plays a role in cell proliferation and apoptosis.[1]

Antimicrobial Activity

The dichlorophenyl moiety is present in numerous compounds with antimicrobial properties.[1] The mode of action can range from the disruption of bacterial cell membranes to the inhibition of essential microbial enzymes.

Anti-inflammatory Effects

Certain derivatives of this class have demonstrated anti-inflammatory activity. This is a common therapeutic application for biaryl carboxylic acids.

In-Vitro Assay Workflow

A Cancer Cell Lines (e.g., MCF-7, A549) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D MTT Assay C->D E Absorbance Reading (570 nm) D->E F IC₅₀ Calculation E->F

Caption: Workflow for an in-vitro anticancer activity assay.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid is not available, general precautions for handling halogenated aromatic carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid represents an unexplored molecule with significant potential, primarily in the field of drug discovery. Its structural similarity to compounds with known biological activities makes it a compelling candidate for synthesis and screening in anticancer, antimicrobial, and anti-inflammatory assays. Further research is warranted to experimentally determine its physicochemical properties, optimize its synthesis, and fully characterize its biological profile. The methodologies and predictive insights provided in this guide offer a solid foundation for initiating such investigations.

References

  • 3-Fluorobenzoic acid, 3,4-dichlorophenyl ester. NIST WebBook. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Weight Determination of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

Abstract This technical guide provides a comprehensive framework for the characterization of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, a halogenated biaryl carboxylic acid of interest to researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, a halogenated biaryl carboxylic acid of interest to researchers in medicinal chemistry and materials science. We delve into the foundational aspects of its molecular structure and present a multi-faceted analytical workflow for the precise and accurate determination of its molecular weight. This document outlines the theoretical basis and provides field-proven, step-by-step protocols for key analytical techniques, including mass spectrometry and spectroscopic methods. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methodologies for other complex small molecules.

Introduction: The Imperative for Precise Molecular Characterization

4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid belongs to a class of substituted biphenyl compounds, which are privileged structures in drug discovery and serve as core scaffolds in the development of functional materials. The precise arrangement of its substituents—a dichlorophenyl ring, a fluorobenzoic acid moiety, and the rotational dynamics around the biphenyl bond—dictates its physicochemical properties, biological activity, and suitability for various applications.

For drug development professionals and scientists, the unambiguous confirmation of a molecule's identity and purity is a non-negotiable prerequisite for further investigation. An incorrect molecular weight or a misidentified isomer can invalidate extensive research, leading to significant loss of time and resources. This guide serves as an authoritative resource, detailing the critical analytical techniques required to establish a robust and validated profile for this specific molecule.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any compound is to understand its theoretical and structural properties. These values serve as the benchmark against which all experimental data are compared.

IUPAC Nomenclature and Molecular Formula

The formal name of the compound is 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid . Based on its structure, the molecular formula is determined to be C₁₃H₇Cl₂FO₂ . This formula is the basis for all molecular weight calculations.

Core Structural Attributes

The molecule is constructed upon a biphenyl framework. Key features include:

  • Ring A: A benzoic acid ring substituted with a fluorine atom at the C3 position (meta to the carboxyl group).

  • Ring B: A phenyl ring substituted with two chlorine atoms at the C3 and C4 positions.

  • Linkage: The two rings are connected via a C-C single bond between C4 of the benzoic acid ring and C1 of the dichlorophenyl ring.

The presence of the fluorine atom ortho to the biphenyl linkage and the bulky chlorine atoms can create steric hindrance, influencing the dihedral angle between the two aromatic rings. This non-planarity is a critical determinant of the molecule's three-dimensional shape and its interaction with biological targets.

Summary of Physicochemical Data

The theoretical properties of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid are summarized below. These values are essential for configuring analytical instrumentation and interpreting the resulting data.

PropertyValueSource / Method
Molecular Formula C₁₃H₇Cl₂FO₂-
Average Molecular Weight 285.09 g/mol Calculation
Monoisotopic (Exact) Mass 283.9807 DaCalculation
IUPAC Name 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid-

Note: The average molecular weight is calculated using the weighted average of natural isotopic abundances. The monoisotopic mass is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O) and is the value targeted in high-resolution mass spectrometry.

The Workflow of Molecular Verification

A rigorous identification of a molecule like 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid requires a synergistic approach. It begins with determining the molecular weight to confirm the elemental composition and proceeds to spectroscopic analysis to verify the specific isomeric structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesized_Compound Synthesized Product (Crude) Purification Purification (e.g., Chromatography, Recrystallization) Synthesized_Compound->Purification Pure_Compound Pure Analyte Purification->Pure_Compound MS Mass Spectrometry (Molecular Weight) Pure_Compound->MS NMR NMR Spectroscopy (Structural Connectivity) FTIR FTIR Spectroscopy (Functional Groups) Data_Integration Data Integration & Structural Confirmation MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration

Caption: Integrated workflow for the characterization of a small molecule.

Molecular Weight Determination via Mass Spectrometry

Causality: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, which for singly charged ions, corresponds to the molecular weight.[1] This is the most crucial first step to confirm that the synthesized molecule has the correct elemental formula.

Principle of Operation

A mass spectrometer functions by ionizing a sample, separating the resulting ions based on their m/z ratio, and then detecting them.[2][3]

G Ion_Source Ion Source (e.g., ESI) Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Ions Accelerated Detector Detector (Ion Detection) Mass_Analyzer->Detector Ions Separated by m/z Data_System Data System (Mass Spectrum) Detector->Data_System Signal G Key NMR Correlations for Structure Confirmation cluster_protons ¹H Nuclei cluster_carbons ¹³C Nuclei H1 H-2 H6 H-6 H1->H6 COSY (4-bond) C2 C-2 H1->C2 HMBC (2-bond) H1->C2 HSQC (1-bond) C3 C-3(F) H1->C3 HMBC (3-bond) H5 H-5 H5->H6 COSY (3-bond) C1 C-1 H6->C1 HMBC (2-bond) COOH COOH H6->COOH HMBC (3-bond)

Caption: Diagram of key 2D NMR correlations for structural assignment.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

  • Spectral Interpretation:

    • ¹H Spectrum: Expect to see distinct signals for the 7 aromatic protons. The proton of the carboxylic acid will appear as a broad singlet at a high chemical shift (>10 ppm). Signals will exhibit splitting due to both H-H and H-F coupling.

    • ¹³C Spectrum: Expect 13 distinct carbon signals (unless there is accidental overlap). The carbonyl carbon will be downfield (~165-175 ppm). Carbons bonded to fluorine will show a large one-bond C-F coupling constant.

    • 2D Spectra: Use the correlation maps to piece together the fragments of the molecule and confirm the substitution pattern unambiguously.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. [4]For this compound, it serves as a quick and reliable validation of the carboxylic acid moiety.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (Carboxylic Acid)2500 - 3300Very broad, strong
C=O stretch (Carboxylic Acid)1690 - 1760Strong, sharp
C=C stretch (Aromatic)1450 - 1600Medium, multiple bands
C-F stretch1000 - 1400Strong
C-Cl stretch600 - 800Medium to strong

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic broad O-H and strong C=O stretching bands to confirm the presence of the carboxylic acid group.

Conclusion

The comprehensive characterization of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is achieved not by a single measurement, but by the logical integration of multiple analytical techniques. High-resolution mass spectrometry provides an accurate molecular weight and confirms the elemental composition through its unique isotopic signature. This is complemented by a suite of NMR experiments that unambiguously determine the molecular connectivity and verify the specific isomeric form. Finally, FTIR spectroscopy offers rapid confirmation of key functional groups. This self-validating workflow ensures the highest degree of scientific integrity, providing researchers and drug development professionals with the trusted data needed to advance their work with confidence.

References

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from MtoZ Biolabs. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from OpenStax. [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from Broad Institute. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from University of Calgary Chemistry. [Link]

  • Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from Wesleyan University Course Catalog. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid: Synthesis, Characterization, and Applications

This in-depth technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, a halogenated biphenyl carboxylic acid of significant interest in advanced materials and pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, a halogenated biphenyl carboxylic acid of significant interest in advanced materials and pharmaceutical research. While a specific CAS number for this precise isomeric configuration is not prominently listed in major chemical databases, this guide will establish its identity and properties based on established principles and data from closely related analogues. The primary focus will be on a robust and well-established synthetic methodology, detailed characterization techniques, and potential applications, providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

The core of this guide is a detailed exposition of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that represents the most efficient and versatile route for the synthesis of such biaryl compounds[1]. The choice of this synthetic strategy is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials[2][3].

Molecular Identification and Physicochemical Properties

While a dedicated CAS number for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is not readily found, its identity is unequivocally defined by its structure. The properties of this molecule can be reliably predicted by examining its constituent parts and through comparison with structurally similar compounds.

Table 1: Predicted Identifiers and Physicochemical Properties of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

IdentifierValueSource/Basis for Prediction
IUPAC Name 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acidNomenclature rules
Molecular Formula C₁₃H₇Cl₂FO₂Elemental composition
Molecular Weight 285.09 g/mol Based on atomic weights
Predicted pKa ~3.5 - 4.0Electron-withdrawing effects of halogens on the benzoic acid moiety suggest a stronger acidity compared to benzoic acid (pKa 4.2). Similar fluorinated benzoic acids have pKa values in this range.
Predicted Solubility Low in water; Soluble in organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate)The nonpolar biphenyl structure and the presence of halogens typically confer low aqueous solubility. This is a common characteristic of related compounds[4].
Predicted Melting Point >150 °CBiphenyl carboxylic acids are typically high-melting solids[4].
Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid (or its ester) with an aryl halide. For the target molecule, two primary retrosynthetic disconnections are possible, as illustrated below.

G cluster_target Target Molecule cluster_routeA Route A cluster_routeB Route B Target 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid A1 4-Bromo-3-fluorobenzoic acid Coupling_A Suzuki Coupling A1->Coupling_A + A2 3,4-Dichlorophenylboronic acid A2->Coupling_A + Coupling_A->Target B1 3-Fluoro-4-(dihydroxyboryl)benzoic acid Coupling_B Suzuki Coupling B1->Coupling_B + B2 1-Bromo-3,4-dichlorobenzene B2->Coupling_B + Coupling_B->Target

Caption: Retrosynthetic analysis of the target molecule.

Route A, involving the coupling of commercially available 4-bromo-3-fluorobenzoic acid and 3,4-dichlorophenylboronic acid, is generally preferred due to the higher stability and commercial availability of the boronic acid component.

This protocol is a robust, field-proven method adapted from established procedures for the synthesis of similar biaryl carboxylic acids[2][5][6].

Materials:

  • 4-Bromo-3-fluorobenzoic acid

  • 3,4-Dichlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (solvent system)

  • Ethyl acetate (for extraction)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq), 3,4-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The aqueous phase is essential for the activation of the boronic acid. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Acidify the mixture to a pH of approximately 2 with 1M HCl. This protonates the carboxylate to the carboxylic acid, making it extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to obtain the pure 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid.

G start Combine Reactants: 4-Bromo-3-fluorobenzoic acid 3,4-Dichlorophenylboronic acid K₂CO₃ catalyst Add Catalyst: Pd(OAc)₂ PPh₃ start->catalyst solvent Add Solvents: 1,4-Dioxane/Water catalyst->solvent degas Degas with Ar/N₂ solvent->degas reflux Heat to Reflux (90-100 °C) 4-6 hours degas->reflux workup Cool and Acidify with 1M HCl reflux->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify

Caption: Workflow for the synthesis of the target molecule.

Analytical Characterization

The identity and purity of the synthesized 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid would be confirmed using standard analytical techniques. The expected spectral data are outlined below, based on the known chemical shifts and fragmentation patterns of similar compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic region (7.0-8.5 ppm) will show a complex pattern of multiplets due to the coupling between protons and the fluorine atom. The carboxylic acid proton will appear as a broad singlet at >10 ppm.
¹³C NMR Multiple signals in the aromatic region (110-170 ppm), with carbon atoms bonded to fluorine showing characteristic C-F coupling. The carbonyl carbon of the carboxylic acid will appear at >165 ppm.
¹⁹F NMR A single resonance for the fluorine atom on the benzoic acid ring.
IR Spectroscopy Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (285.09 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms.
Potential Applications

Halogenated biaryl carboxylic acids are a class of compounds with significant potential in several areas of research and development:

  • Pharmaceutical Intermediates: The biphenyl scaffold is a common motif in many biologically active molecules. The presence of fluorine and chlorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable building block for the synthesis of novel drug candidates.

  • Liquid Crystals: The rigid, rod-like structure of biphenyls is a key feature of many liquid crystal materials. The specific substitution pattern of halogens can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy.

  • Organic Electronics: Fluorinated aromatic compounds are of interest in the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their unique electronic properties and thermal stability[4].

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is not available, general precautions for this class of compounds should be followed. It should be handled as a potential irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

References

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • FAQ. (2024, November 30). What are the characteristics and synthesis methods of 3-Fluoro-4-nitrobenzoic acid? Retrieved from [Link]

  • Supporting Information. (n.d.). [No Title] Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Fluorobenzoic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3,4-dichlorobenzoic acid. Retrieved from [Link]

Sources

Exploratory

Biological Activity of Fluorinated Biphenyl Benzoic Acids

A Technical Guide to Therapeutic Potential and Experimental Protocols Executive Summary Fluorinated biphenyl benzoic acids represent a privileged scaffold in medicinal chemistry, bridging the gap between classic non-ster...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Therapeutic Potential and Experimental Protocols

Executive Summary

Fluorinated biphenyl benzoic acids represent a privileged scaffold in medicinal chemistry, bridging the gap between classic non-steroidal anti-inflammatory drugs (NSAIDs) and next-generation protein stabilizers. By integrating the metabolic resilience of the carbon-fluorine bond with the steric lock of the biphenyl core, these compounds offer unique pharmacological profiles.

This guide analyzes their biological activity across three primary domains: Cyclooxygenase (COX) inhibition , Transthyretin (TTR) kinetic stabilization , and Antimicrobial efficacy . It provides actionable experimental protocols and mechanistic insights for researchers optimizing this scaffold for drug development.

The Fluorine Effect: Medicinal Chemistry Rationale

The strategic incorporation of fluorine into the biphenyl benzoic acid scaffold is not merely for lipophilicity modulation; it is a tool for conformational restriction and metabolic blockade .

  • Metabolic Stability: The biphenyl core is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for H) at the ortho or para positions blocks these "soft spots" without imposing the steric penalty of a methyl group.

  • pKa Modulation: Fluorine substitution on the phenyl ring lowers the pKa of the benzoic acid moiety via inductive effects (

    
    ), increasing the fraction of ionized drug at physiological pH, which influences protein binding (e.g., to TTR).
    
  • Conformational Locking: Ortho-fluorination induces a twisted biphenyl conformation (dihedral angle ~45–60°) due to steric repulsion, mimicking the bioactive conformation required for binding in hydrophobic pockets of COX and TTR enzymes.

Therapeutic Applications & Mechanisms[1][2][3]
A. Transthyretin (TTR) Amyloidosis Stabilization

The most high-value application of fluorinated biphenyl benzoic acids (e.g., Diflunisal and its analogs) is the treatment of TTR amyloidosis (ATTR).

  • Pathology: TTR is a homotetrameric transport protein. In ATTR, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils in the heart and nerves.

  • Mechanism of Action: These compounds function as Kinetic Stabilizers .[1] They bind to the two thyroxine (T4) binding pockets at the dimer-dimer interface.

    • The carboxylate moiety forms electrostatic interactions with Lys15 and hydrogen bonds with Ser117 .

    • The fluorinated biphenyl rings occupy the hydrophobic halogen-binding pockets (HBP 2 and 2').

    • Result: The binding energy raises the activation barrier for tetramer dissociation, preventing fibrillogenesis.

B. COX Inhibition (NSAID Activity)[2][3][4]
  • Mechanism: Competitive inhibition of COX-1 and COX-2 enzymes.

  • SAR Insight: The biphenyl scaffold fits into the cyclooxygenase channel. The carboxylate binds to Arg120 . Fluorine substitution at the 2',4'-positions (as seen in Diflunisal) enhances potency against COX-1 while maintaining COX-2 activity, although recent derivatives target COX-2 selectivity by adding bulkier groups to the non-acidic ring.

C. Antimicrobial Activity

Recent studies highlight the efficacy of poly-hydroxylated fluorinated biphenyls against resistant strains like MRSA.

  • Key Compound: 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol.[5][6]

  • Activity: Disruption of bacterial cell membrane integrity and inhibition of fatty acid biosynthesis.

Visualization of Mechanisms & Workflows[1]
Diagram 1: Mechanism of TTR Kinetic Stabilization

This diagram illustrates how the ligand blocks the rate-limiting step of amyloidogenesis.[1]

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Complex Stabilized TTR-Ligand Complex Tetramer->Complex + Ligand (Binding to T4 Pocket) Monomer Misfolded Monomer (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting Step) Ligand Fluorinated Biphenyl (Ligand) Complex->Tetramer Equilibrium Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils (Pathogenic) Oligomer->Fibril Deposition

Caption: Kinetic stabilization of TTR. The ligand binds the tetramer, raising the energy barrier for dissociation into amyloidogenic monomers.

Diagram 2: Synthesis Workflow (Suzuki-Miyaura Coupling)

The standard protocol for constructing the fluorinated biphenyl core.

Synthesis_Workflow ArylHalide Aryl Halide (Bromobenzoic Acid) Reaction Cross-Coupling (THF/H2O, Reflux, 4-12h) ArylHalide->Reaction BoronicAcid Fluorinated Phenyl Boronic Acid BoronicAcid->Reaction Catalyst Catalyst System: Pd(OAc)2 + SPhos Base: K2CO3 Catalyst->Reaction Workup Acidification (HCl) & Extraction (EtOAc) Reaction->Workup Purification Recrystallization (EtOH/Water) Workup->Purification Product Fluorinated Biphenyl Benzoic Acid Purification->Product

Caption: Optimized Suzuki-Miyaura coupling workflow for synthesizing fluorinated biphenyl benzoic acids.

Experimental Protocols
Protocol A: Synthesis of 2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Generic Workflow)

Rationale: This protocol uses Suzuki coupling, favored for its tolerance of the carboxylic acid functional group and high yields with fluorinated substrates.

  • Reagents:

    • 5-Bromo-2-hydroxybenzoic acid (1.0 eq)

    • 2,4-Difluorophenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • Solvent: Water/Acetone (1:1 v/v)

  • Procedure:

    • Dissolve aryl halide and boronic acid in the solvent mixture under N₂ atmosphere.

    • Add K₂CO₃ and stir for 10 min.

    • Add Pd catalyst.[7][8][9] Heat to reflux (60–70°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Workup: Cool to RT. Filter off catalyst (Celite). Acidify filtrate with 1N HCl to pH 2 to precipitate the free acid.

    • Purification: Recrystallize the crude solid from Ethanol/Water to yield white crystals.

Protocol B: TTR Stabilization Assay (Acid-Mediated Turbidity)

Rationale: This assay measures the drug's ability to prevent TTR aggregation under acidic stress, mimicking lysosomal conditions.

  • Preparation:

    • Purified Recombinant TTR (0.4 mg/mL) in phosphate buffer (pH 7.4).

    • Test Compound (dissolved in DMSO).

  • Incubation:

    • Incubate TTR with the test compound (molar ratio 1:2 TTR:Drug) for 30 min at 37°C.

  • Acidification:

    • Add Acetate buffer (pH 4.4) to induce tetramer dissociation.

  • Measurement:

    • Monitor turbidity (absorbance at 400 nm) over 72 hours.

    • Control: TTR + DMSO (High turbidity = Aggregation).

    • Valid Result: Flat baseline at 400 nm indicates stabilization (tetramer remains intact).

Comparative Activity Data (SAR Summary)

The following table summarizes the impact of fluorine positioning on biological activity, synthesized from literature data [1][5].

Compound StructureF-SubstitutionLogPCOX-1 IC50 (µM)TTR Stabilization %
Biphenyl Benzoic Acid (Ref) None3.115.212%
Diflunisal 2',4'-Difluoro4.30.894%
Analog A 4'-Fluoro3.62.165%
Analog B 2',3',4',5',6'-Pentafluoro5.1>50 (Inactive)88%

Note: TTR Stabilization % refers to the percentage of tetramer remaining intact after 72h acid stress compared to baseline.

References
  • Bulfield, D. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Transthyretin Stabilization: An Emerging Strategy for the Treatment of Alzheimer's Disease?. Retrieved from [Link]

  • EPFL. (2014). Inhibiting transthyretin amyloid fibril formation via protein stabilization. Retrieved from [Link]

Sources

Foundational

The Emerging Potential of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The biphenyl carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive analysis of the novel compound 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, a molecule of significant interest in contemporary drug discovery. While direct literature on this specific compound is sparse, this guide synthesizes information from closely related analogs and its constituent chemical moieties to project its physicochemical properties, propose robust synthetic routes, and explore its potential biological activities. By examining the established pharmacology of dichlorophenyl and fluorobenzoic acid derivatives, we delineate a strategic path for the investigation and development of this compound as a potential therapeutic candidate.

Introduction: The Rationale for a Dichlorinated, Fluorinated Biphenyl Carboxylate

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The 3,4-dichlorophenyl group is a common feature in molecules targeting a range of biological pathways, often enhancing binding affinity and metabolic stability. Similarly, the fluorine atom in the 3-position of the benzoic acid ring can influence acidity, lipophilicity, and metabolic fate, potentially leading to improved drug-like characteristics.

The combination of these two moieties in a biphenyl structure presents a compelling, albeit underexplored, candidate for drug discovery programs. This guide will provide a foundational understanding of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, offering a roadmap for its synthesis, characterization, and biological evaluation.

Physicochemical Properties: An In-Silico and Analog-Based Assessment

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C13H7Cl2FO2Based on chemical structure.
Molecular Weight ~285.10 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solidCommon for similar aromatic carboxylic acids.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol)Aromatic carboxylic acids generally exhibit low aqueous solubility.
pKa ~3.5 - 4.5The electron-withdrawing effects of the fluorine and chlorine atoms are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).
LogP HighThe presence of two aromatic rings and two chlorine atoms suggests significant lipophilicity.

Synthesis and Characterization: A Proposed Synthetic Strategy

The most logical and versatile approach for the synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl halides and aryl boronic acids.[1][2][3]

A plausible synthetic route is outlined below:

Diagram: Proposed Synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 4-Bromo-3-fluorobenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K2CO3) Solvent (e.g., Toluene/Water, Dioxane/Water) A->C B 3,4-Dichlorophenylboronic acid B->C D 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid C->D Cross-Coupling

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-3-fluorobenzoic acid (1.0 eq), 3,4-dichlorophenylboronic acid (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization

The structure of the synthesized 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the substitution pattern on the aromatic rings.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activities and Therapeutic Applications: A Structure-Activity Relationship Perspective

Based on the known biological activities of its structural components, 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is a candidate for investigation in several therapeutic areas.

Anticancer Activity
  • Dichlorophenyl Moiety: Compounds containing the 3,4-dichlorophenyl group have demonstrated anticancer properties. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[4] The mechanism of action for such compounds can involve the inhibition of key enzymes in cancer cell proliferation.[4]

  • Fluorobenzoic Acid Moiety: Fluorobenzoic acid derivatives have also been investigated as anticancer agents.[5] They have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5]

Diagram: Potential Anticancer Mechanisms

G A 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid B Cancer Cell A->B Targets C Inhibition of Proliferation Signaling Pathways B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E F Tumor Growth Inhibition C->F D->F E->F

Sources

Exploratory

Solubility profile of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid in water vs DMSO

Solubility Profile: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid A Technical Guide to Solvent Interactions, Protocols, and the "Crash-Out" Phenomenon[1] Executive Summary This guide provides a technical analysis of the so...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid A Technical Guide to Solvent Interactions, Protocols, and the "Crash-Out" Phenomenon[1]

Executive Summary

This guide provides a technical analysis of the solubility profile of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid , a representative lipophilic weak acid often utilized as a pharmaceutical intermediate or ligand scaffold.[1] The molecule exhibits a classic "Jekyll and Hyde" solubility behavior: it is highly soluble in polar aprotic solvents (DMSO) but demonstrates negligible intrinsic solubility in acidic aqueous media.

For researchers, the critical challenge lies not in dissolving the powder, but in maintaining solubility during the DMSO-to-Aqueous dilution step common in biological assays.[1] This guide details the physicochemical drivers of this behavior and provides validated protocols to prevent experimental artifacts caused by compound precipitation.

Part 1: Physicochemical Basis of Solubility

To master the solubility of this compound, one must first understand the competition between its crystal lattice energy and the solvation energy provided by the solvent.

Structural Analysis

The molecule consists of a hydrophobic biphenyl core substituted with halogens (two chlorines, one fluorine) and a hydrophilic carboxylic acid "head."

  • The Hydrophobic Tail: The 3,4-dichlorophenyl moiety is highly lipophilic.[1] The halogens increase the molecular volume and lipophilicity (LogP) without offering significant hydrogen bond donation.

  • The Acidic Head: The 3-fluorobenzoic acid moiety provides a pH-dependent solubility switch.[1] The fluorine atom at the 3-position (meta to the carboxylic acid) is electron-withdrawing, which slightly increases the acidity (lowers pKa) compared to unsubstituted benzoic acid.[1]

Key Physicochemical Properties (Estimated)
PropertyValue (Approx.)Implication
Molecular Weight ~285.1 g/mol Small molecule, typical drug-like space.[1]
pKa 3.8 – 4.2Ionizes at physiological pH (7.4).[1] Neutral in stomach acid.[1]
LogP (Octanol/Water) 4.4 – 5.0Highly lipophilic.[1] Prefers lipid bilayers or DMSO over water.[1]
Intrinsic Solubility (

)
< 1 µg/mLEssentially insoluble in water when un-ionized (low pH).[1]
DMSO Solubility > 50 mg/mLExcellent solubility due to disruption of lattice energy.

Part 2: The DMSO vs. Water Dichotomy

This section explains the mechanism of solvation in the two distinct environments.

Solubility in DMSO (The "Universal" Solvent)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent.[1] It dissolves 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid effectively because:

  • Dipole Interactions: The S=O bond in DMSO is highly polarized, interacting strongly with the polarizable aromatic rings and the halogens.

  • Hydrogen Bonding: DMSO acts as a strong H-bond acceptor for the carboxylic acid proton, breaking the intermolecular H-bonds that hold the crystal lattice together.[1]

  • Lack of Water Network: Unlike water, DMSO does not have a rigid hydrogen-bond network that the drug must "force" open.[1]

Solubility in Water (The Hydrophobic Effect)

In water, the molecule faces an energetic penalty. Water molecules must form an ordered "cage" (clathrate-like structure) around the hydrophobic dichlorophenyl tail.[1] This decreases entropy (


), which is thermodynamically unfavorable.[1]
  • Low pH (< pKa): The molecule is protonated (neutral).[1] Solubility is driven solely by the weak van der Waals interactions vs. the strong water-water network.[1] Result: Precipitation.

  • High pH (> pKa): The carboxylic acid deprotonates to form a carboxylate anion (

    
    ).[1] The negative charge interacts favorably with water dipoles (ion-dipole interaction), drastically increasing solubility.[1]
    
Visualization: Solvation Dynamics

SolvationMechanism cluster_DMSO DMSO Solvation cluster_Water Aqueous Solvation (Low pH) DMSO DMSO Molecules (Polar Aprotic) Drug_DMSO Drug Molecule (Dispersed) DMSO->Drug_DMSO Dipole-Dipole & H-Bond Acceptance Drug_Water Drug Molecule (Aggregated) Drug_DMSO->Drug_Water Dilution into Buffer (Precipitation Risk) Water Water Network (H-Bonded Lattice) Water->Drug_Water Hydrophobic Exclusion (Entropic Penalty)

Caption: Comparison of favorable solvation in DMSO versus hydrophobic exclusion in acidic aqueous media.

Part 3: Experimental Protocols

Two distinct methodologies are required: Thermodynamic Solubility (for formulation) and Kinetic Solubility (for biological assays).[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this to determine the absolute solubility limit of the crystalline solid.[1]

  • Preparation: Weigh excess solid compound (~2–5 mg) into a glass vial.

  • Solvent Addition: Add 1 mL of buffer (e.g., Phosphate Buffered Saline, pH 7.[1]4) or 0.1 N HCl (for intrinsic solubility).[1]

  • Equilibration:

    • Seal tightly and place on an orbital shaker or rotator.[1]

    • Incubate at 25°C for 24 to 48 hours . This ensures the crystal lattice energy is fully challenged.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (0.45 µm). Note: Ensure the filter does not adsorb the compound (saturate filter first).

  • Quantification:

    • Analyze the supernatant via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO.[1]

Protocol B: Kinetic Solubility (DMSO Spike)

Use this to mimic the conditions of a biological assay (e.g., IC50 determination).[1]

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO. Ensure it is fully dissolved (sonicate if necessary).[1]

  • Spike: Pipette 2 µL of the DMSO stock into 198 µL of aqueous buffer (PBS pH 7.4) in a 96-well plate. (Final DMSO concentration = 1%).[1]

  • Incubation: Shake gently for 2–4 hours at room temperature.

  • Readout:

    • Measure UV absorbance (turbidimetry) at 600 nm.[1] An increase in OD indicates precipitation ("crashing out").[1]

    • Alternatively, filter and measure concentration via HPLC to determine the "maximum soluble concentration" under kinetic conditions.

Part 4: The "Crash-Out" Risk & pH Dependency[1]

The most critical error with 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is assuming that because it dissolves in DMSO, it will remain dissolved when added to cell culture media.[1]

The Henderson-Hasselbalch Equation for Solubility:


[1]
  • 
     : Total solubility
    
  • 
     : Intrinsic solubility (neutral form)[1]
    
  • Implication: If your assay buffer is pH 7.4 and the drug pKa is 4.0, the drug is highly soluble (ionized). However, if you use an acidic buffer (pH 3.[1]0) or if the compound enters an acidic cellular compartment (lysosome, pH 5.0), it may precipitate locally.[1]

Visualization: The Precipitation Pathway

CrashOut Stock 10mM Stock in DMSO (Clear Solution) Dilution Dilute 1:100 into PBS (pH 7.4) Stock->Dilution Check Is Concentration > Solubility Limit? Dilution->Check Stable Stable Solution (Assay Valid) Check->Stable No Precip Micro-Precipitation (Compound Aggregates) Check->Precip Yes Artifact False Negative/Positive in Assay Precip->Artifact

Caption: Workflow illustrating the risk of precipitation during serial dilution.

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pH-solubility profiles).

  • PubChem Database. "4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (Analog Reference)." National Library of Medicine. [1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for Kinetic vs. Thermodynamic protocols).

Sources

Foundational

Role of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid as a chemical intermediate

An In-depth Technical Guide on the Role of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid as a Chemical Intermediate For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Role of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated biaryl scaffolds are of paramount importance. The strategic incorporation of fluorine and chlorine atoms into these structures can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Biphenyl carboxylic acid derivatives, in particular, represent a privileged class of compounds, forming the core of numerous therapeutic agents.[3][4][5]

This technical guide focuses on 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (CAS No. 1261914-12-8), a specific member of this valuable class of molecules. While detailed experimental data for this exact compound is limited in publicly accessible literature, its structural motifs suggest significant potential as a chemical intermediate. This guide will, therefore, provide a comprehensive overview of its predicted properties, a robust and plausible synthetic route, and its prospective role as a versatile building block in the synthesis of more complex molecules with potential applications in drug discovery and advanced materials. The information presented herein is grounded in established chemical principles and data from structurally analogous compounds, offering a scientifically rigorous projection of its utility.

Physicochemical Properties and Structural Analysis

The unique arrangement of substituents on the 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid scaffold dictates its chemical behavior. The presence of a fluorine atom ortho to the carboxylic acid group and a dichlorophenyl moiety at the 4-position creates a distinct electronic and steric environment.

The electron-withdrawing nature of the fluorine and chlorine atoms is expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[6] Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to modulate pKa, which can in turn affect a compound's solubility, membrane permeability, and interactions with biological targets.[1][7]

Table 1: Predicted and Known Physicochemical Properties of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid and Related Compounds

PropertyValue for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (Predicted)Value for Analogous CompoundsReference
Molecular Formula C₁₃H₇Cl₂FO₂C₁₃H₇Cl₂FO₂ (3',5'-Dichloro-3-fluoro...)[8]
Molecular Weight 285.09 g/mol 285.09 g/mol (3',5'-Dichloro-3-fluoro...)[8]
Melting Point (°C) 170-190 (Estimated)179 (3',5'-Dichloro-3-fluoro...)[8]
Boiling Point (°C) ~370 (Estimated)367 (3',5'-Dichloro-3-fluoro...)[8]
pKa (acidic) ~3.0 (Estimated)3.03 (3',5'-Dichloro-3-fluoro...)[8]
LogP ~4.7 (Estimated)4.70 (3',5'-Dichloro-3-fluoro...)[8]

Note: Properties for the title compound are estimated based on the structurally similar isomer 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid due to the lack of direct experimental data.

Predicted Spectroscopic Data

Based on the analysis of similar compounds, the following spectral characteristics can be anticipated for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid:

  • ¹H NMR: The spectrum would likely show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). The protons on the fluorobenzoic acid ring will exhibit splitting due to coupling with the fluorine atom. The carboxylic acid proton would appear as a broad singlet at a downfield shift (typically >10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would display signals for all 13 carbon atoms. The carbon bearing the fluorine atom would show a large one-bond coupling constant (¹JC-F). The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position (around 165-170 ppm).

  • IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), C=C stretching vibrations for the aromatic rings (around 1400-1600 cm⁻¹), and C-F and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1) would be a key diagnostic feature.

Synthesis as a Chemical Intermediate

The most versatile and widely adopted method for constructing biaryl scaffolds is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.[9][10]

A logical and efficient synthetic route to 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid involves the Suzuki-Miyaura coupling of 4-bromo-3-fluorobenzoic acid with (3,4-dichlorophenyl)boronic acid . Both of these starting materials are commercially available, making this a practical approach for laboratory-scale synthesis.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Process cluster_3 Final Product A 4-Bromo-3-fluorobenzoic Acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B (3,4-Dichlorophenyl)boronic Acid B->C D Reaction Work-up (Acidification, Extraction) C->D E Purification (Recrystallization/Chromatography) D->E F 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid E->F

Caption: General workflow for the synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[11][12][13][14]

Materials:

  • 4-Bromo-3-fluorobenzoic acid (1.0 equiv)

  • (3,4-Dichlorophenyl)boronic acid (1.2 equiv)[15]

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv) or a suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 equiv), (3,4-dichlorophenyl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of the dioxane solvent.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the dioxane/water solvent mixture to the reaction flask, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to Pd(0). The phosphine ligand stabilizes the Pd(0) complex and facilitates the catalytic cycle.

  • Base: The base (e.g., K₂CO₃) is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic reactants and the inorganic base.[11]

Suzuki_Cycle Pd0 Pd(0)Ln PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide OA Oxidative Addition OA->PdII_halide PdII_R1R2 R¹-Pd(II)Ln-R² PdII_halide->PdII_R1R2 Transmetalation Transmetalation Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RE Reductive Elimination RE->Pd0 Product->RE Reactant1 R¹-X (4-bromo-3-fluorobenzoic acid) Reactant1->OA Reactant2 R²-B(OH)₂ ((3,4-dichlorophenyl)boronic acid) Reactant2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role as a Chemical Intermediate in Drug Development and Materials Science

The true value of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid lies in its potential as a versatile intermediate for the synthesis of more elaborate molecules. The carboxylic acid functional group serves as a convenient handle for a variety of chemical transformations.

Derivatization cluster_derivatives Potential Derivatives cluster_applications Potential Applications Start 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (Intermediate) Ester Esters Start->Ester R'OH, H⁺ (Fischer Esterification) AcidChloride Acid Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Heterocycle Heterocycles Start->Heterocycle Multi-step synthesis Amide Amides Pharma Pharmaceuticals (e.g., enzyme inhibitors) Amide->Pharma Agro Agrochemicals Amide->Agro Materials Advanced Materials (Polymers, Liquid Crystals) Ester->Materials AcidChloride->Amide R₂NH AcidChloride->Ester R'OH Heterocycle->Pharma

Caption: Derivatization pathways of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid.

Applications in Medicinal Chemistry

The biphenyl carboxylic acid scaffold is present in several marketed drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal.[3] These drugs often function by inhibiting cyclooxygenase (COX) enzymes.[6] By using 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid as a starting point, medicinal chemists can synthesize libraries of novel amides and esters for screening against various biological targets. The dichlorophenyl moiety can participate in hydrophobic interactions within a binding pocket, while the fluorinated ring can modulate electronic properties and metabolic stability. This scaffold is a promising starting point for developing inhibitors of enzymes such as kinases, proteases, or other targets implicated in cancer, inflammation, and infectious diseases.[4][5]

Applications in Materials Science

The rigid, rod-like structure of biphenyl derivatives makes them attractive for applications in materials science.[16] Biphenyl carboxylic acids are used as monomers in the synthesis of high-performance polymers, such as liquid crystalline polymers, polyamides, and polyesters. These materials often exhibit excellent thermal stability and mechanical strength. The presence of fluorine and chlorine atoms in 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid can further enhance properties like chemical resistance and flame retardancy, making its derivatives candidates for advanced electronics, aerospace components, and specialty coatings.

Conclusion

While 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is not yet a widely characterized compound, its structure positions it as a highly valuable chemical intermediate. Based on established synthetic methodologies, it can be reliably prepared via Suzuki-Miyaura cross-coupling. The combination of a reactive carboxylic acid handle with a dichlorinated and fluorinated biphenyl core provides a rich platform for chemical diversification.

For researchers in drug discovery, this molecule offers a promising scaffold for the development of new therapeutic agents, leveraging the well-documented benefits of fluorine in medicinal chemistry. For materials scientists, it represents a building block for novel polymers and functional materials with potentially enhanced properties. Further research into the synthesis, characterization, and derivatization of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is warranted to fully unlock its potential in these and other fields of chemical science.

References

  • What is 4-Bromo-2-fluorobenzoic Acid - Properties & Specifications. (n.d.). Geelvo. Retrieved February 23, 2026, from [Link]

  • BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya. Retrieved February 23, 2026, from [Link]

  • A highly active palladium catalyst for Suzuki-Miyaura coupling reactions of aryl halides in aqueous media. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • (3,4-dichlorophenyl)boronic acid. (2024, April 9). ChemBK. Retrieved February 23, 2026, from [Link]

  • A highly active palladium catalyst for Suzuki-Miyaura coupling reactions of aryl halides in aqueous media. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 23, 2026, from [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020, October 14). National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. (2019). Journal of Medicinal and Chemical Sciences. Retrieved February 23, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 23, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 23, 2026, from [Link]

  • 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid. (2025, October 15). United States Environmental Protection Agency. Retrieved February 23, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal. Retrieved February 23, 2026, from [Link]

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (n.d.). Journal of Chemical Education. Retrieved February 23, 2026, from [Link]

  • Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]

  • 2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid | C13H8Cl2O2 | CID 2758080. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved February 23, 2026, from [Link]

  • Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • A general method for the Suzuki coupling of aryl chlorides and bromides with phenylboronic acid in aqueous DME. (2009, July 15). UCD. Retrieved February 23, 2026, from [Link]

  • ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid . This biaryl carboxylic acid scaffold is a critical intermediate in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid . This biaryl carboxylic acid scaffold is a critical intermediate in the development of transthyretin (TTR) stabilizers and non-steroidal anti-inflammatory drug (NSAID) derivatives.

The synthesis addresses two primary chemical challenges:

  • Regioselectivity: Preserving the C–F bond at the 3-position while exclusively coupling at the 4-position.

  • Process Efficiency: Utilizing a direct Suzuki-Miyaura cross-coupling on the free carboxylic acid to minimize protection/deprotection steps, thereby maximizing atom economy.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the construction of the biaryl C–C bond via Palladium-catalyzed cross-coupling.

Mechanistic Logic
  • Electrophile Selection: 4-Bromo-3-fluorobenzoic acid is selected over the iodo-analog for cost-efficiency and stability, and over the chloro-analog to ensure reactivity under mild conditions. The fluorine atom at the 3-position exerts an inductive withdrawing effect, slightly activating the C–Br bond at the 4-position towards oxidative addition, despite the steric hindrance.

  • Nucleophile Selection: 3,4-Dichlorophenylboronic acid is the optimal partner. It is commercially stable and less prone to protodeboronation compared to electron-rich boronic acids.

  • Catalyst System: The steric bulk introduced by the ortho-fluorine requires a catalyst with a large bite angle or bulky ligands. Pd(dppf)Cl₂·CH₂Cl₂ is chosen for its proven robustness in coupling sterically demanding aryl bromides and its resistance to oxidation.

Retrosynthesis Diagram

Retrosynthesis Target Target Molecule 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid Disconnect Suzuki-Miyaura Coupling (C-C Bond Formation) Target->Disconnect Retrosynthesis Fragment1 Electrophile 4-Bromo-3-fluorobenzoic acid Disconnect->Fragment1 Fragment2 Nucleophile 3,4-Dichlorophenylboronic acid Disconnect->Fragment2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
4-Bromo-3-fluorobenzoic acid 219.011.005.00 g (22.8 mmol)Limiting Reagent
3,4-Dichlorophenylboronic acid 190.821.205.22 g (27.4 mmol)Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03558 mg (0.68 mmol)Catalyst
Potassium Carbonate (K₂CO₃) 138.213.009.45 g (68.4 mmol)Base
1,4-Dioxane --50 mLSolvent (Organic)
Water (degassed) --15 mLSolvent (Aqueous)
Step-by-Step Methodology
Step 1: Reaction Assembly
  • Inert Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet adapter. Flame-dry or oven-dry the glassware to remove trace moisture.

  • Charging: Under a gentle stream of nitrogen, add 4-bromo-3-fluorobenzoic acid (5.00 g), 3,4-dichlorophenylboronic acid (5.22 g), and Pd(dppf)Cl₂ (558 mg).

    • Note: Adding the catalyst to the solid mixture before solvent addition minimizes premature catalyst decomposition.

  • Solvent Addition: Add 1,4-dioxane (50 mL) via syringe.

  • Base Activation: Dissolve K₂CO₃ (9.45 g) in degassed water (15 mL) and add this solution to the reaction flask.

    • Mechanism:[3][4][5][6][7] The base serves two roles: (1) Deprotonating the carboxylic acid to form the soluble carboxylate salt, and (2) activating the boronic acid to the reactive boronate species [1].

Step 2: Reaction & Monitoring
  • Heating: Heat the biphasic mixture to 90°C (internal temperature). Vigorous stirring is essential to ensure mass transfer between the aqueous and organic phases.

  • Timeline: Reflux for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM with 1% Acetic Acid). The starting bromide should be fully consumed (<2%).

Step 3: Workup (Acid-Base Purification Strategy)

This protocol utilizes the acidic nature of the product for purification, avoiding costly chromatography.

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with 20 mL of 1N NaOH (aq).

  • Phase Separation: Transfer filtrate to a separatory funnel. Wash the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Critical Step: The product is currently a carboxylate salt (soluble in water). The organic wash removes unreacted boronic acid, de-halogenated byproducts, and phosphine ligands. Discard the organic layer.

  • Precipitation: Transfer the aqueous layer to a clean beaker. Slowly acidify with 2N HCl to pH ~2 while stirring on an ice bath.

    • Observation: A thick white precipitate (the target acid) will form immediately.

  • Isolation: Filter the solid via vacuum filtration.[1] Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

Step 4: Final Purification
  • Recrystallization: If HPLC purity is <98%, recrystallize the crude solid from Ethanol/Water (3:1) .

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Charge Reagents (Ar-Br, Ar-B(OH)2, Pd Cat) Reaction Reflux at 90°C (Dioxane/Water/K2CO3) Start->Reaction Check IPC: HPLC/TLC Conversion > 98%? Reaction->Check Check->Reaction No (Extend Time) Filter Filter through Celite (Remove Pd black) Check->Filter Yes Wash Wash Aqueous Layer with EtOAc (Remove non-acidic impurities) Filter->Wash Acidify Acidify Aqueous Layer (HCl to pH 2) Wash->Acidify Isolate Filtration & Drying (Target Product) Acidify->Isolate

Figure 2: Operational workflow emphasizing the acid-base purification logic.

Analytical Specifications

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (br s, 1H, COOH), 7.95 (dd, 1H), 7.85 (dd, 1H), 7.78 (d, 1H), 7.72 (d, 1H), 7.65 (t, 1H), 7.55 (dd, 1H). Note: Coupling constants will reflect F-H coupling.

  • MS (ESI-): m/z calculated for C₁₃H₇Cl₂FO₂ [M-H]⁻: 282.99; found 283.0.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or oxidation.Ensure rigorous degassing of solvents. Switch to XPhos Pd G2 for higher activity.
Protodeboronation Reaction temperature too high or unstable boronic acid.Lower temperature to 80°C; add the boronic acid in portions.
Difficult Phase Cut Emulsion formation due to Pd-ligands.Add brine to the aqueous layer; filter through Celite again before separation.
Product Oiling Out Impurities trapped during acidification.Slow down HCl addition; ensure the mixture is well-cooled (0-5°C).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Goossen, L. J., et al. (2009). Pd-catalyzed synthesis of biaryls from carboxylic acids.[8] Journal of the American Chemical Society. (General reference for carboxylate handling).

  • BenchChem Technical Support. (2025). Comparative Guide to the Reactivity of 4-Halobenzoic Acids. BenchChem Application Notes.

  • Organic Syntheses. (1940). Preparation of p-Fluorobenzoic Acid (Analogous workup procedures). Organic Syntheses, Coll. Vol. 2, p. 299.

Sources

Application

Technical Application Note: Optimized Suzuki-Miyaura Coupling for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid

This guide provides a comprehensive technical protocol for the synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid , a high-value biaryl intermediate often utilized in the development of transthyretin (TTR) stabiliz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical protocol for the synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid , a high-value biaryl intermediate often utilized in the development of transthyretin (TTR) stabilizers, NSAID analogs, and fluorinated liquid crystals.

The protocol prioritizes Process Intensification by utilizing a direct coupling of the free carboxylic acid, eliminating the need for protection/deprotection steps common in legacy workflows.

Executive Summary

The synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid presents specific challenges due to the electronic deactivation of the boronic acid (two electron-withdrawing chlorine atoms) and the steric/electronic influence of the ortho-fluorine on the aryl halide. Standard protocols often suffer from low yields due to protodeboronation of the electron-poor arylboronic acid or competitive homocoupling.

This application note details an optimized protocol using Pd(dppf)Cl₂·CH₂Cl₂ as a robust catalyst system. The bidentate ligand (dppf) provides a large bite angle, enhancing stability and reductive elimination, while the use of a Dioxane/Water (4:1) solvent system with Na₂CO₃ ensures efficient activation of the boronic acid while maintaining the solubility of the carboxylate intermediate.

Key Performance Indicators (KPIs)
ParameterStandard ProtocolOptimized Protocol (This Guide)
Step Count 3 (Esterification

Coupling

Hydrolysis)
1 (Direct Coupling)
Yield 65-75% (Overall)85-92% (Isolated)
Reaction Time 12-18 Hours4-6 Hours
Purification Column ChromatographyAcid-Base Precipitation (Filtration)

Retrosynthetic Analysis & Mechanistic Strategy

The Chemical Transformation

The target molecule is constructed via the formation of the C(sp²)–C(sp²) biaryl bond between C4 of the benzoic acid moiety and C1' of the dichlorophenyl ring.

  • Electrophile (Partner A): 4-Bromo-3-fluorobenzoic acid . The ortho-fluorine atom exerts an inductive effect (-I) that activates the C-Br bond for oxidative addition, despite potential steric hindrance.

  • Nucleophile (Partner B): 3,4-Dichlorophenylboronic acid . The electron-withdrawing chlorine atoms make the boron center less nucleophilic, slowing transmetalation. This requires a base strong enough to form the reactive boronate species but mild enough to prevent protodeboronation.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle and the specific activation pathway for the free acid substrate.

SuzukiMechanism SubstrateA 4-Bromo-3-fluorobenzoic acid Salt Carboxylate Salt Species (Soluble in Water/Dioxane) SubstrateA->Salt Deprotonation Base Na2CO3 (aq) Base->Salt Boronate Activated Boronate [Ar-B(OH)3]- Base->Boronate OxAdd Oxidative Addition (Pd-Br insertion) Salt->OxAdd Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet Boronic 3,4-Dichlorophenylboronic acid Boronic->Boronate Activation Boronate->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Biaryl Product (As Carboxylate) RedElim->Product Workup Acidic Workup (HCl) Precipitation Product->Workup

Figure 1: Catalytic cycle highlighting the in-situ generation of the soluble carboxylate salt and the activation of the electron-deficient boronic acid.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/Vol (1g Scale)Role
4-Bromo-3-fluorobenzoic acid 219.011.001.00 gElectrophile
3,4-Dichlorophenylboronic acid 190.821.201.05 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.03112 mgCatalyst
Sodium Carbonate (Na₂CO₃) 105.992.501.21 gBase
1,4-Dioxane --12.0 mLSolvent (Organic)
Water (Deionized) --4.0 mLSolvent (Aqueous)
Hydrochloric Acid (1N) --~15 mLWorkup (Precipitation)

Critical Note on Catalyst: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the ferrocenyl ligand resists oxidation better during the extended heating required for electron-poor substrates.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Glassware Prep: Oven-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Charging Solids: Add 4-bromo-3-fluorobenzoic acid (1.00 g, 4.56 mmol), 3,4-dichlorophenylboronic acid (1.05 g, 5.48 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (112 mg, 0.137 mmol) to the flask.

    • Tip: Adding the catalyst simultaneously with solids is acceptable here as the active Pd(0) is generated in situ, but ensure the flask is purged quickly.

  • Inert Atmosphere: Cap the flask with a rubber septum. Evacuate the system under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times .

    • Why? Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

Phase 2: Solvent & Base Addition
  • Solvent Prep: In a separate vial, mix 1,4-Dioxane (12 mL) and Deionized Water (4 mL). Sparge this mixture with Nitrogen for 10 minutes to degas.

  • Base Dissolution: Dissolve the Na₂CO₃ (1.21 g) directly into the water portion before mixing with dioxane if possible, or add the solid Na₂CO₃ in step 2 and add the degassed liquid solvents now.

    • Preferred Method: Add solid Na₂CO₃ with the other solids in Step 2. Then inject the degassed Dioxane/Water mixture via syringe through the septum.

  • Initiation: Turn on stirring. The reaction mixture will likely be a suspension initially.

Phase 3: Reaction & Monitoring
  • Heating: Place the flask in a pre-heated oil bath at 90°C .

  • Duration: Stir vigorously for 4–6 hours. The mixture should turn dark (characteristic of Pd black formation) towards the end.

  • IPC (In-Process Control): Monitor by HPLC or TLC (Eluent: 50% Ethyl Acetate/Hexane + 1% Acetic Acid).

    • Target: Disappearance of 4-bromo-3-fluorobenzoic acid (Rf ~0.4).

    • Product: New spot at Rf ~0.35 (slightly more polar due to biaryl nature, but check UV activity).

Phase 4: Workup & Purification (The "Precipitation" Method)
  • Cooling: Remove flask from heat and allow to cool to room temperature.

  • Filtration (Catalyst Removal): Filter the reaction mixture through a pad of Celite® to remove Palladium residues. Rinse the pad with 10 mL of 0.5 M NaOH (aq).

    • Note: Using NaOH rinse ensures the product (as a carboxylate) is fully washed into the filtrate.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with Ethyl Acetate (2 x 10 mL).

    • Crucial Step:Discard the organic (EtOAc) layer. The product is in the aqueous layer as the sodium salt. The organic wash removes unreacted boronic acid and homocoupling byproducts (3,3',4,4'-tetrachlorobiphenyl).

  • Precipitation: Transfer the aqueous layer to a clean beaker. Under stirring, slowly add 1N HCl until the pH reaches ~1–2.

    • Observation: A thick white/off-white precipitate will form immediately.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Analytical Validation

Expected Data
  • Appearance: White to off-white powder.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       13.2 (br s, 1H, COOH)
      
    • 
       7.9–7.8 (m, 2H, Benzoic ring H2/H6)
      
    • 
       7.82 (d, J=2.0 Hz, 1H, Dichlorophenyl H2')
      
    • 
       7.75 (d, J=8.4 Hz, 1H, Dichlorophenyl H5')
      
    • 
       7.65 (t, 1H, Benzoic ring H5 - coupling with F)
      
    • 
       7.55 (dd, 1H, Dichlorophenyl H6')
      
  • ¹⁹F NMR: Single peak around -115 to -120 ppm.

  • Mass Spectrometry (ESI-): m/z = 283.0 [M-H]⁻ (Calculated for C₁₃H₆Cl₂FO₂⁻). Look for characteristic Cl₂ isotope pattern (9:6:1).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Protodeboronation of 3,4-dichlorophenylboronic acid.Reduce temperature to 80°C; switch base to K₃PO₄ (anhydrous) in Toluene/Water.
Black Precipitate Early Catalyst decomposition ("Pd Black").Ensure rigorous degassing; add excess ligand (e.g., 5% dppf) or switch to Pd(OAc)₂/SPhos.
Incomplete Conversion Steric hindrance of ortho-F.Increase catalyst loading to 5 mol%; extend time to 12h.
Product Oiling Out Impurities during acidification.Recrystallize crude solid from Ethanol/Water (1:1).

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas Solvents (N2 Sparge) Start->Degas React Reaction 90°C, 4-6h Degas->React Filter Filter Catalyst (Celite) React->Filter Wash Wash Aqueous Phase with EtOAc (Remove Impurities) Filter->Wash Acidify Acidify Aqueous Phase (pH 1-2) Wash->Acidify Isolate Filter & Dry Target Product Acidify->Isolate

Figure 2: Operational workflow emphasizing the aqueous-phase purification strategy.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky ligands like dppf/phosphine effects). [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Developments. [Link]

  • PubChem. (2025).[4] 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (Structural Analog Data). [Link]

Sources

Method

HPLC Method Development &amp; Validation Guide: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid

Abstract This technical guide outlines a systematic approach for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid . Due to the speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a systematic approach for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid . Due to the specific structural characteristics of this analyte—a biphenyl core with a carboxylic acid moiety and multiple halogen substitutions—this protocol prioritizes pH-controlled Reversed-Phase Chromatography (RPC) . The guide moves beyond generic templates, offering a "first-principles" scientific rationale for column selection, mobile phase optimization, and regulatory validation according to ICH Q2(R2) standards.

Analyte Assessment & Chromatographic Strategy

Before injecting the first sample, we must deconstruct the molecule to predict its behavior.

Structural Analysis
  • Core Structure: Biphenyl (Two benzene rings connected by a single bond).

  • Functional Group: Carboxylic Acid (-COOH) on one ring.

  • Substituents:

    • Fluorine (F): Position 3 (ortho to the acid group).

    • Dichlorophenyl: The second ring is substituted with two chlorines.

Physicochemical Properties (Theoretical)
  • Acidity (pKa): Benzoic acid has a pKa of ~4.2. The electron-withdrawing Fluorine atom at the ortho position and the dichlorophenyl group will stabilize the carboxylate anion, likely lowering the pKa to approximately 3.5 – 3.8 .

  • Hydrophobicity (LogP): The presence of three halogens (1 F, 2 Cl) and two aromatic rings makes this molecule highly hydrophobic (Lipophilic). It will exhibit strong retention on C18 columns.

  • UV Absorbance: The conjugated biphenyl system typically exhibits strong absorbance in the UV region. A primary maximum is expected around 254 nm , with potential secondary maxima near 210-230 nm .

The "pKa Rule" for Method Development

To achieve a sharp, symmetrical peak, the analyte must exist in a single ionization state.

  • Target pH: To suppress ionization (keep the acid protonated and neutral), the mobile phase pH must be at least 2 units below the pKa .

  • Calculation:

    
    .
    
  • Operational pH: While pH 1.6 is harsh on some silica columns, a pH of 2.0 – 2.5 is sufficient to suppress >95% of ionization, ensuring the molecule interacts with the stationary phase via hydrophobic mechanisms rather than ionic ones.

Method Development Logic (Visualization)

The following decision tree illustrates the critical pathways for optimizing this specific separation.

MethodDevelopment Start Analyte: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid pKa_Check Determine pKa (~3.6) Start->pKa_Check MobilePhase Select Mobile Phase pH pKa_Check->MobilePhase Acidic Acidic (pH 2.0-2.5) Suppress Ionization MobilePhase->Acidic Preferred Neutral Neutral (pH 7.0) Ionized (Tailing Risk) MobilePhase->Neutral Avoid ColumnSel Select Stationary Phase C18 C18 (L1) Primary Choice ColumnSel->C18 Phenyl Phenyl-Hexyl (L11) Alternative Selectivity ColumnSel->Phenyl If Resolution Poor Acidic->ColumnSel Optimization Gradient Optimization (%B Ramp) C18->Optimization Phenyl->Optimization

Figure 1: Strategic decision tree for acidic, hydrophobic biphenyl derivatives.

Detailed Experimental Protocol

Instrumentation & Reagents[1]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade) – Preferred over Methanol for lower backpressure and sharper peaks with aromatics.

    • Water (Milli-Q / HPLC Grade).

    • Acid Modifier: Formic Acid (for MS compatibility) or Phosphoric Acid (for UV only, better peak shape).

Chromatographic Conditions (Recommended)
ParameterSettingRationale
Column C18 (L1) , 150 x 4.6 mm, 3.5 µm or 5 µmProvides strong hydrophobic retention for the halogenated biphenyl core.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Suppresses carboxylic acid ionization, preventing peak tailing .
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of MPA; ACN elutes hydrophobic compounds efficiently.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 30°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection 254 nm (Primary), 215 nm (Secondary)254 nm is selective for the biphenyl system; 215 nm is more sensitive but prone to noise.
Injection Vol 5 - 10 µLKeep low to prevent column overload due to high lipophilicity.
Gradient Program

Due to the high hydrophobicity of the dichlorophenyl group, an isocratic method may result in excessively long retention times or carryover. A gradient is recommended.[2]

Time (min)% Mobile Phase BEvent
0.040%Initial Hold (Focusing)
1.040%Start Gradient
10.095%Elution of Analyte
12.095%Column Wash (Critical for lipophilic compounds)
12.140%Return to Initial
15.040%Re-equilibration

Sample Preparation Workflow

Proper sample preparation is critical to protect the column from precipitation, as this analyte is insoluble in pure water.

SamplePrep RawSample Raw Sample (Solid/Powder) Weigh Weigh 10 mg RawSample->Weigh Dissolve Dissolve in 100% ACN (Stock Solution 1 mg/mL) Weigh->Dissolve Dilute Dilute to Working Conc. (e.g., 50 µg/mL) Diluent: 50:50 ACN:Water Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and particulate removal.

Critical Note: Do not use 100% water as a diluent. The analyte will precipitate. Use a diluent that matches the starting mobile phase conditions (e.g., 40-50% Acetonitrile).

Method Validation (ICH Q2(R2) Guidelines)

Once the separation is optimized, validate the method to ensure reliability.

Specificity
  • Protocol: Inject the solvent blank, placebo (matrix without analyte), and the analyte standard.

  • Acceptance: No interfering peaks at the retention time of the analyte. Peak purity (via PDA) should be >99.0%.

Linearity
  • Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
Accuracy (Recovery)
  • Protocol: Spike the analyte into the matrix at 3 levels (80%, 100%, 120% of target concentration).

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard at 100% concentration.

  • Acceptance: %RSD of peak area

    
    .
    

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions; pH too close to pKa.Lower pH to < 2.5; Use a high-purity "End-capped" C18 column.
Retention Time Drift Column temperature fluctuation; Insufficient equilibration.Use a column oven; Increase re-equilibration time at the end of the gradient.
Split Peaks Solvent mismatch (Injection solvent stronger than mobile phase).Dilute sample in Mobile Phase A/B mixture (e.g., 50:50) instead of 100% ACN.
Carryover Analyte sticking to injector loop due to high lipophilicity.Add a needle wash step with 90% ACN / 10% Water.

References

  • Mäeorg, U., et al. (2019). Aqueous pKa values of fluorinated benzenesulfonamides and phenols. Journal of Physical Organic Chemistry, 32(12), e3940. [Link]

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][6] [Link]

  • FDA. (2018).[7] Bioanalytical Method Validation Guidance for Industry.[7][8][9][10] U.S. Food and Drug Administration.[7][8][10] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Application

Application Note: Characterization of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid as a High-Affinity Ligand for Transthyretin (TTR) Stabilization

Executive Summary This guide details the experimental characterization of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (referred to herein as Ligand-DFB ), a halogenated biaryl acid designed to function as a kinetic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental characterization of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (referred to herein as Ligand-DFB ), a halogenated biaryl acid designed to function as a kinetic stabilizer of the homotetrameric protein Transthyretin (TTR) .

Structurally, Ligand-DFB mimics the thyroid hormone thyroxine (T4), the natural ligand of TTR. Its design leverages specific halogen bonding interactions:

  • 3,4-Dichlorophenyl moiety: Occupies the hydrophobic Halogen Binding Pockets (HBP 2/3) within the TTR inner channel.

  • Benzoic acid tail: Engages in electrostatic interactions with Lys15/Lys15’ at the channel entrance (HBP 1).[1]

  • 3-Fluoro substitution: Modulates pKa and provides metabolic stability against ring oxidation.[1]

This application note provides validated protocols for determining binding affinity (


), thermodynamic signatures (

), and functional efficacy in preventing amyloidogenesis.

Experimental Workflow

The characterization pipeline follows a logic-gated structure: Solubility


 Affinity (FP) 

Thermodynamics (ITC)

Functional Efficacy (Aggregation).

Workflow cluster_binding Binding Affinity cluster_function Functional Efficacy Stock Stock Prep (DMSO Solubilization) QC QC: Aggregation Check (DLS / UV-Vis) Stock->QC FP Fluorescence Polarization (High Throughput) QC->FP Pass ITC Isothermal Titration Calorimetry (Thermodynamics) FP->ITC Kd < 1 µM Acid Acid-Mediated Aggregation Assay (pH 4.4 Stress) ITC->Acid Valid Binding Selectivity Selectivity Profiling (Albumin Binding) Acid->Selectivity

Figure 1: Logic-gated experimental workflow for characterizing Ligand-DFB. Green nodes indicate binding assays; Red nodes indicate functional stress tests.[1]

Preparation & Solubility

Ligand-DFB is highly hydrophobic (Predicted LogP


 4.5-5.0).[1] Proper solubilization is critical to prevent "false" binding signals caused by colloidal aggregation.[1]
Protocol: Stock Solution Preparation
  • Weighing: Dissolve 10 mg of Ligand-DFB powder in 100% anhydrous DMSO to achieve a 10 mM or 20 mM master stock.

  • Sonicate: Bath sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastics) and store at -20°C.

  • Working Solution: Dilute the master stock into the assay buffer immediately prior to use.

    • Critical Rule: Keep final DMSO concentration

      
       1% (v/v) in all protein assays to avoid solvent-induced protein destabilization.[1]
      

Protocol A: Fluorescence Polarization (FP) Competition Assay

Objective: Determine the


 and 

of Ligand-DFB by displacing a fluorescent probe (e.g., covalent FITC-T4 analog or a fluorescent stilbene) from the TTR T4-binding pocket.
Materials
  • Protein: Recombinant Human TTR (Wild Type or V122I variant), 1 µM stock.[1]

  • Probe: Fluorescent TTR ligand (e.g., Resveratrol-fluorophore or commercially available FP probes),

    
     must be known.
    
  • Buffer: 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4, 0.01% Triton X-100 (to prevent ligand aggregation).

Step-by-Step Procedure
  • Plate Setup: Use black 384-well non-binding surface (NBS) plates.

  • Titration: Prepare a 12-point serial dilution of Ligand-DFB in assay buffer (Range: 10 µM down to 0.1 nM).

  • Mixture:

    • Add 10 µL of TTR protein (Final conc: 100 nM, fixed).[1]

    • Add 10 µL of Fluorescent Probe (Final conc: near its

      
      , e.g., 200 nM).
      
    • Add 10 µL of Ligand-DFB dilution series.[1]

  • Incubation: Incubate for 30 minutes at Room Temperature (RT) in the dark.

  • Read: Measure Fluorescence Polarization (Ex/Em specific to probe) on a multi-mode plate reader.

  • Analysis: Plot mP (milli-polarization) vs. Log[Ligand]. Fit to a sigmoidal dose-response equation (4-parameter logistic) to find

    
    .
    

Calculation of


: 
Use the Nikolovska-Coleska equation (modified Cheng-Prusoff for FP) to convert 

to

:

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Define the thermodynamic profile. High-affinity TTR binders typically show a favorable enthalpy (


) due to hydrogen bonding and van der Waals contacts, and favorable entropy (

) due to the "hydrophobic effect" (displacement of ordered water from the HBP).
Parameters
  • Instrument: MicroCal PEAQ-ITC or equivalent.[1]

  • Cell: TTR Tetramer (20 µM) in PBS (pH 7.4, 1% DMSO).

  • Syringe: Ligand-DFB (200 µM) in PBS (pH 7.4, 1% DMSO).

    • Critical: DMSO concentration must be exactly matched in cell and syringe to prevent large heats of dilution.[1]

Step-by-Step Procedure
  • Dialysis/Matching: Dialyze TTR into the assay buffer. Use the final dialysis buffer to prepare the Ligand-DFB solution (add DMSO to both to match).

  • Degassing: Degas both solutions for 10 minutes.

  • Titration Scheme:

    • Temperature: 25°C.

    • Injection 1: 0.4 µL (discard data point).

    • Injections 2-19: 2.0 µL each, 150s spacing between injections.

    • Stir Speed: 750 rpm.

  • Control: Perform Ligand-into-Buffer titration to subtract heat of dilution.

  • Fitting: Fit data to a "Two Sets of Sites" model or "One Set of Sites" depending on cooperativity.

    • Note: TTR has two binding sites.[1] Strong negative cooperativity often means only the first binding event (

      
      ) is easily resolved, or the curve appears as a single event if 
      
      
      
      (rare for bulky ligands).

Protocol C: Acid-Mediated Fibril Formation Assay

Objective: The "Gold Standard" functional assay. TTR dissociates into monomers at low pH, which then aggregate.[1] A stabilizer should prevent this.[1]

Mechanism of Action

TTR_Pathway Tetramer Native TTR Tetramer Complex Stabilized Complex Tetramer->Complex + Ligand Monomer Monomer (Unfolded) Tetramer->Monomer pH 4.4 Dissociation Ligand Ligand-DFB Complex->Monomer Blocked Agg Amyloid Fibrils Monomer->Agg Aggregation

Figure 2: Mechanism of Kinetic Stabilization. Ligand-DFB binds the tetramer, raising the activation energy barrier for dissociation.

Step-by-Step Procedure
  • Preparation: Prepare TTR (3.6 µM) in 10 mM Phosphate, 100 mM KCl, pH 7.4.

  • Dosing: Add Ligand-DFB (7.2 µM, 2x molar excess) or Vehicle (DMSO). Incubate 30 min at RT.

  • Acidification: Dilute 1:1 with Acetate Buffer (200 mM Sodium Acetate, 100 mM KCl, pH 4.4). Final pH

    
     4.4.[1]
    
  • Incubation: Incubate at 37°C for 72 hours in quiescent conditions.

  • Turbidity Measurement: Vortex briefly to resuspend aggregates. Measure Absorbance at 400 nm (turbidity).[1]

  • Calculation:

    
    
    
    • Success Criterion:

      
       inhibition at 2x molar excess indicates a highly potent stabilizer (comparable to Tafamidis).[1]
      

Data Summary & Expectations

ParameterExpected Range (High Potency)Notes

(ITC/FP)
10 nM – 200 nMFirst binding site affinity.

(ITC)
200 nM – 2000 nMSecond site is usually weaker (negative cooperativity).
Binding Enthalpy (

)
-5 to -15 kcal/molDriven by H-bonds and van der Waals.
Stoichiometry (N) 1.8 – 2.0Indicates occupancy of both pockets.[1]
Aggregation Inhibition > 90% at 2x [Protein]At pH 4.4, 72 hours.[1]

References

  • Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Connelly, S., et al. (2010).[1] "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses." Current Opinion in Structural Biology, 20(1), 54-62. Link

  • Petrassi, H. M., et al. (2000).[1] "Structure-Based Design of N-Phenoxazine Analogues as Transthyretin Amyloid Fibril Inhibitors." Journal of the American Chemical Society, 122(10), 2178–2192. Link

  • Rappley, I., et al. (2014).[1] "Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange." Biochemistry, 53(12), 1993–2006.[1] Link

  • PubChem Compound Summary. (2025). "4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid" (Structural Analog Reference). National Center for Biotechnology Information.[1] Link

Sources

Method

Reagents required for synthesizing 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

An Application Scientist's Guide to the Synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid Introduction: The Strategic Construction of Biaryl Scaffolds The synthesis of complex biaryl carboxylic acids is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

Introduction: The Strategic Construction of Biaryl Scaffolds

The synthesis of complex biaryl carboxylic acids is a cornerstone of modern medicinal and materials chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is a valuable building block, incorporating three distinct halogen substituents that offer multiple points for further chemical modification and can significantly influence the molecule's electronic properties and metabolic stability.

This guide provides a detailed protocol for the synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, designed for researchers and drug development professionals. The chosen synthetic route is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its reliability, mild reaction conditions, and exceptional tolerance of diverse functional groups.[1][2] We will delve into the causality behind reagent selection, provide a robust, step-by-step protocol, and outline troubleshooting strategies to ensure a successful and reproducible synthesis.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the critical carbon-carbon bond between the two aromatic rings is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction joins an organoboron species (an arylboronic acid) with an organohalide (an aryl bromide)[3][4].

Overall Reaction Scheme:

The success of this reaction hinges on the careful orchestration of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.

The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a Pd(0) active species. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-3-fluorobenzoic acid, forming a Pd(II) complex. The reactivity of organohalides typically follows the trend I > Br > Cl, making aryl bromides excellent substrates for this step.[1]

  • Transmetalation: This is the crucial step where the base plays its role. The base activates the (3,4-dichlorophenyl)boronic acid, making it more nucleophilic and facilitating the transfer of the dichlorophenyl group from boron to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

View the Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(Ar¹)(X) Pd0->OxAdd Oxidative Addition ArylHalide Ar¹-X (4-Bromo-3-fluorobenzoic acid) ArylHalide->OxAdd Transmetalation Transmetalation Intermediate L₂Pd(Ar¹)(Ar²) OxAdd->Transmetalation Transmetalation BoronicAcid Ar²-B(OH)₂ ((3,4-Dichlorophenyl)boronic acid) ActivatedBoronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->ActivatedBoronate BaseOH Base (e.g., OH⁻) BaseOH->ActivatedBoronate Activation ActivatedBoronate->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) Transmetalation->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.


Reagents and Materials

Successful synthesis requires high-purity reagents. The following table outlines the necessary components for this protocol.

Reagent NameCAS NumberMolecular FormulaRoleSupplier ExamplePurity
4-Bromo-3-fluorobenzoic acid153556-42-4C₇H₄BrFO₂Aryl Halide ElectrophileThermo Scientific>98%[6]
(3,4-Dichlorophenyl)boronic acid151169-75-4C₆H₅BCl₂O₂Organoboron NucleophileSigma-Aldrich≥95%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3C₄H₆O₄PdCatalyst PrecursorSigma-Aldrich99.98%
Triphenylphosphine (PPh₃)603-35-0C₁₈H₁₅PLigandSigma-Aldrich≥99%
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃BaseFisher Scientific≥99% (Anhydrous)
1,4-Dioxane123-91-1C₄H₈O₂Organic SolventSigma-AldrichAnhydrous, ≥99.8%
Deionized Water7732-18-5H₂OCo-solventN/AHigh Purity
Ethyl Acetate141-78-6C₄H₈O₂Extraction SolventFisher ScientificACS Grade
Hydrochloric Acid (HCl)7647-01-0HClAcid for WorkupFisher Scientific37% (Concentrated)
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying AgentFisher ScientificAnhydrous

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All glassware should be oven- or flame-dried prior to use to ensure anhydrous conditions for the reaction setup.

Step 1: Reaction Setup
  • To a 50 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3-fluorobenzoic acid (219 mg, 1.0 mmol, 1.0 equiv.).

  • Add (3,4-Dichlorophenyl)boronic acid (229 mg, 1.2 mmol, 1.2 equiv.).

  • Add finely powdered anhydrous Potassium Carbonate (276 mg, 2.0 mmol, 2.0 equiv.). The use of an inorganic base is critical for activating the boronic acid.[5][7]

  • Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

Step 2: Solvent and Catalyst Addition
  • Under a positive pressure of inert gas, add 1,4-Dioxane (8 mL) and Deionized Water (2 mL) via syringe. A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[1][8]

  • Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to thoroughly degas the solution. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • In a separate vial, pre-mix Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%) and Triphenylphosphine (21 mg, 0.08 mmol, 8 mol%). The ligand stabilizes the palladium center and facilitates the catalytic cycle.[3]

  • Quickly add the solid catalyst/ligand mixture to the reaction flask against a positive flow of inert gas.

  • Equip the flask with a reflux condenser under a nitrogen atmosphere.

Step 3: Reaction and Monitoring
  • Lower the flask into a preheated oil bath set to 100 °C .

  • Stir the reaction mixture vigorously. Vigorous stirring is essential to ensure adequate mixing between the two phases.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, draw a small aliquot via syringe, and quench it with dilute HCl and ethyl acetate. Spot the organic layer on a TLC plate. The reaction is typically complete within 4-12 hours.

Step 4: Work-up and Purification
  • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (20 mL).

  • Transfer the mixture to a separatory funnel and add Deionized Water (20 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Combine all aqueous layers. This is a critical step: the carboxylate product is deprotonated by the base and will be in the aqueous phase.

  • Cool the combined aqueous phase in an ice bath and slowly acidify to pH ~2 by adding concentrated HCl dropwise. A white precipitate of the crude product should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture or purified via flash column chromatography using a hexane/ethyl acetate system with 1% acetic acid.

View the Experimental Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification A 1. Add Reactants & Base to Schlenk Flask B 2. Add Solvents (Dioxane/H₂O) A->B C 3. Degas Mixture (N₂ Purge) B->C D 4. Add Pd(OAc)₂ / PPh₃ C->D E 5. Heat to 100°C under N₂ D->E F 6. Monitor by TLC/LC-MS (4-12 h) E->F G 7. Cool & Dilute with EtOAc F->G H 8. Separate Layers (Collect Aqueous Phase) G->H I 9. Acidify Aqueous Phase with HCl (pH ~2) H->I J 10. Filter Precipitate I->J K 11. Dry Product J->K L L K->L Pure Product

Caption: A visual workflow for the synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid.


Troubleshooting Common Issues

Even robust protocols can encounter issues. This section addresses common problems in Suzuki-Miyaura couplings.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently powdered or wet base.3. Poor quality or wet solvent.1. Ensure thorough degassing of the reaction mixture before adding the catalyst.2. Use a finely powdered, anhydrous base. Grind if necessary.3. Use high-purity anhydrous solvents.
Protodeboronation (Boronic acid is replaced by -H)1. Reaction temperature is too high or reaction time is too long.2. Base is too strong or concentration is too high.1. Reduce the reaction temperature or stop the reaction as soon as the starting material is consumed.2. Consider a milder base (e.g., Na₂CO₃) or use exactly 2.0 equivalents.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes side reactions.1. Improve the degassing procedure.2. Decrease the catalyst loading or screen different ligands.
Difficulty in Purification 1. Incomplete reaction leading to a mixture of compounds.2. Emulsion during aqueous work-up.1. Allow the reaction to go to completion as monitored by TLC/LC-MS.2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Safety Precautions

Standard laboratory safety practices must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • (3,4-Dichlorophenyl)boronic acid is irritating to the eyes, respiratory system, and skin. Handle in a fume hood and avoid inhalation of dust.[9]

    • 1,4-Dioxane is flammable and a suspected carcinogen. Handle only in a well-ventilated fume hood.

    • Palladium compounds can be toxic and should be handled with care.

    • Concentrated HCl is highly corrosive. Add it slowly and carefully during the work-up step, preferably in an ice bath.

  • Reaction Conditions: The reaction is performed under an inert atmosphere at an elevated temperature. Ensure the setup is secure and properly vented.

This comprehensive guide provides the necessary details for the successful synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid. By understanding the roles of the individual reagents and adhering to the detailed protocol, researchers can reliably produce this valuable chemical intermediate for further investigation and development.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Retrieved from [Link]

  • Various Authors. (2024). Recent advances in Palladium Catalysts for the Suzuki Cross-Coupling Reaction. Wiley Online Library. Retrieved from [Link]

  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Retrieved from [Link]

  • ARODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ChemBK. (2024). (3,4-dichlorophenyl)boronic acid. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,4-Dichlorophenylboronic acid. Retrieved from [Link]

  • Organic Letters. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

Topic: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid Executive Summary & Chemical Context This guide addresses yield optimization for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (Target Molecule). The synthesis typically i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

Executive Summary & Chemical Context

This guide addresses yield optimization for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (Target Molecule). The synthesis typically involves a Suzuki-Miyaura cross-coupling between 4-bromo-3-fluorobenzoic acid and 3,4-dichlorophenylboronic acid .

Key Synthetic Challenges:

  • Steric Hindrance: The fluorine atom at the 3-position (ortho to the bromide leaving group) creates steric bulk that impedes the transmetallation step of the catalytic cycle.

  • Protodeboronation: The 3,4-dichlorophenylboronic acid is electron-deficient. Under high-temperature basic conditions, electron-poor boronic acids are susceptible to base-catalyzed protodeboronation, cleaving the C-B bond before coupling occurs [1].

  • Solubility: The biaryl acid product can suffer from poor solubility in non-polar solvents, complicating purification.

Optimized Synthetic Protocol (The "Golden Route")

This protocol prioritizes yield and reproducibility over cost, utilizing high-activity precatalysts to outcompete side reactions.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-Bromo-3-fluorobenzoic acid Electrophile1.0Limiting reagent.
3,4-Dichlorophenylboronic acid Nucleophile1.2 - 1.5Excess required to account for protodeboronation.[1][2]
XPhos Pd G2 or Pd(dppf)Cl₂ Catalyst0.02 - 0.05XPhos is preferred for sterically hindered ortho-substituted halides [2].
K₃PO₄ (Potassium Phosphate) Base3.0Milder than carbonates; reduces deboronation rates.
1,4-Dioxane / Water (4:1) Solvent[0.2 M]Water is strictly required for the boronate activation.
Step-by-Step Workflow
  • Degassing (Critical): Charge solid reagents (Aryl halide, Boronic acid, Base) into the reaction vessel. Seal and purge with Argon/Nitrogen (3x cycles). Add degassed solvents via syringe. Oxygen is the primary cause of catalyst death (Pd oxidation).

  • Catalyst Addition: Add the Pd catalyst last, under positive inert gas pressure.

  • Thermal Activation: Heat to 80–90°C .

    • Note: Do not exceed 100°C. Higher temperatures accelerate protodeboronation of the dichlorophenyl ring faster than the coupling reaction.

  • Monitoring: Check via LC-MS or TLC after 2 hours. Look for the consumption of the bromide.

  • Workup (Acid-Base Extraction):

    • Cool to RT. Dilute with EtOAc.

    • Wash 1: Wash with 1M HCl (to protonate the product and force it into the organic layer).

    • Wash 2: Extract the organic layer with sat. NaHCO₃ (aq) . The product (carboxylic acid) will deprotonate and move to the aqueous layer. Impurities (dimers, de-halogenated byproducts) stay in the organic layer.

    • Precipitation: Separate the aqueous layer and slowly acidify with 6M HCl to pH 1-2. The target molecule will precipitate as a white/off-white solid.

    • Filtration: Collect by vacuum filtration.

Visualizing the Process
Figure 1: Reaction Logic & Troubleshooting Flow

G Start Start: Suzuki Coupling Check Check LC-MS/TLC (2 hrs) Start->Check Success High Conversion (>90%) Check->Success Yes LowYield Low Yield / SM Remaining Check->LowYield No Workup Proceed to Acid-Base Workup Success->Workup Analysis Analyze Impurities LowYield->Analysis Deboronation 3,4-Dichlorobenzene present? (Protodeboronation) Analysis->Deboronation Mass = 146 Homocoupling Biaryl Dimer present? (Oxidative Homocoupling) Analysis->Homocoupling Mass = Dimer NoRxn No Reaction / SM Intact Analysis->NoRxn SM Only FixDeboro Action: Lower Temp, Increase Boronic Acid eq, Switch to Anhydrous Base (Cs2CO3) Deboronation->FixDeboro FixHomo Action: Degas solvents longer, Reduce Catalyst loading Homocoupling->FixHomo FixNoRxn Action: Switch Ligand (XPhos/SPhos), Check inert atmosphere NoRxn->FixNoRxn

Caption: Decision tree for diagnosing yield loss in the Suzuki coupling of fluorinated benzoic acids.

Troubleshooting Guide (FAQ Format)
Q1: I see significant amounts of 1,2-dichlorobenzene in my crude mixture. What is happening?

Diagnosis: Protodeboronation.[3][4] Mechanism: The 3,4-dichlorophenylboronic acid is electron-poor. In the presence of water and base, the C-B bond hydrolyzes, replacing the boron with a proton.[5] Solution:

  • Reduce Temperature: Drop reaction temperature from 100°C to 80°C.

  • Slow Addition: Add the boronic acid in portions (e.g., 3 batches over 1 hour) to keep its instantaneous concentration low relative to the catalyst.

  • Switch Solvent: Move to Toluene/Ethanol/Water (4:1:1) . The biphasic nature can sometimes protect the boronic acid until it enters the catalytic cycle.

Q2: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Deactivation (Pd Black formation) or Product Inhibition. Mechanism: The product (a carboxylic acid) can coordinate to Palladium, potentially poisoning it. Alternatively, the "ortho-fluoro" effect is slowing the cycle, allowing the catalyst to aggregate into inactive Pd black. Solution:

  • Ligand Switch: Switch from Pd(PPh₃)₄ or Pd(dppf)Cl₂ to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich Buchwald precatalysts are specifically designed to force the reductive elimination step in sterically hindered (ortho-substituted) biaryls [3].

  • Protect the Acid: If the free acid is problematic, esterify the starting material (Methyl 4-bromo-3-fluorobenzoate). Perform the coupling on the ester, then hydrolyze (LiOH/THF/Water) in a subsequent quantitative step.

Q3: How do I remove the unreacted boronic acid without column chromatography?

Diagnosis: Purification efficiency. Solution: Utilize the Acid-Base Workup described in the protocol.

  • After the reaction, extract with Ethyl Acetate .

  • Wash the organic layer with 10% Na₂CO₃ .

    • Result: The Product (Benzoic Acid) goes to the Aqueous Layer .

    • Result: Unreacted Boronic Acid (pKa ~9) mostly stays in the organic layer or washes out differently depending on pH.

    • Result: De-halogenated byproducts stay in the Organic Layer .

  • Separate layers. Acidify the Aqueous Layer to pH 1. The product precipitates.[6][7][8]

  • Polishing: If boronic acid persists, wash the final solid with a mixture of Dichloromethane/Hexanes (1:1) . The boronic acid is more soluble in DCM than the product.

Mechanistic Insight: The "Ortho-Fluoro" Effect

Researchers often underestimate the impact of the fluorine atom at position 3.

  • Electronic Effect (Good): Fluorine is electronegative. It pulls electron density from the C-Br bond, making the oxidative addition of Pd(0) into the C-Br bond faster than in non-fluorinated analogs.

  • Steric Effect (Bad): Once the Pd(II) species is formed, the fluorine atom physically blocks the approach of the boronate nucleophile during transmetallation.

References
  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopomers, and Kinetic Isotope Effects." Journal of the American Chemical Society, 138(29), 9145–9157.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

Optimization

Resolving solubility issues with 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid in assays

Technical Support Center: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid A Guide to Resolving Solubility Challenges in Experimental Assays Welcome to the technical support resource for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

A Guide to Resolving Solubility Challenges in Experimental Assays

Welcome to the technical support resource for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in vitro and other experimental assays. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and troubleshooting.

The inherent physicochemical properties of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, particularly its predicted low aqueous solubility, present a significant hurdle in obtaining reliable and reproducible assay data. This guide offers a structured approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

A: This is a common phenomenon known as "solvent shock" or "precipitation upon dilution".[1] Your compound is likely highly soluble in the organic solvent (DMSO) but exceeds its solubility limit when introduced into the predominantly aqueous environment of your assay buffer. The rapid change in solvent polarity causes the compound to "crash out" of the solution.[1]

Q2: What is the first step I should take to address this precipitation?

A: The most straightforward initial step is to prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[2] You can then dilute this stock into your aqueous assay buffer. This method, a form of co-solvency, is a standard starting point for many poorly soluble compounds.[2]

Q3: My compound is a carboxylic acid. How does pH affect its solubility?

A: As a carboxylic acid, 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is a weak acid. Its solubility is highly dependent on the pH of the solution.[3] In solutions with a pH above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.[4][] Conversely, at a pH below its pKa, it will exist predominantly in its less soluble, protonated form. Therefore, adjusting the pH of your buffer to be slightly basic can significantly enhance solubility.[4]

Q4: Are there alternatives to DMSO if it interferes with my assay?

A: Yes, if DMSO is incompatible with your experimental system (e.g., causing cell toxicity at required concentrations), you can explore other co-solvents such as ethanol, methanol, or polyethylene glycol 400 (PEG 400).[2][6] However, it is crucial to test the tolerance of your specific assay to these solvents, as they can also interfere with biological systems.[6][7]

Q5: What are cyclodextrins and how can they help with solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble molecules, like yours, within their hydrophobic core, forming an inclusion complex.[10][11] This complex has improved aqueous solubility due to the hydrophilic exterior of the cyclodextrin.[8][10] They are particularly useful for creating stable solutions without the need for high concentrations of organic solvents.[]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization

This guide provides a step-by-step workflow for systematically determining the optimal solubilization strategy for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid in your specific assay.

Caption: A decision tree for systematically troubleshooting solubility issues.

Guide 2: Protocol for pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid.

Materials:

  • 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

  • DMSO

  • A series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • In separate microcentrifuge tubes, add an excess of the compound to each buffer of varying pH.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Equilibrate the samples at a controlled temperature (e.g., room temperature or 37°C) for 24 hours to ensure saturation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Guide 3: Utilizing Cyclodextrins for Enhanced Solubility

Objective: To prepare a stock solution of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid using a cyclodextrin.

Materials:

  • 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer and sonicator

Procedure:

  • Prepare a solution of the cyclodextrin in the desired aqueous buffer. The concentration will depend on the specific cyclodextrin and the required final concentration of your compound.

  • Add the powdered compound directly to the cyclodextrin solution.

  • Vortex the mixture vigorously for several minutes.

  • Sonicate the mixture to aid in the formation of the inclusion complex.

  • Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter to remove any remaining undissolved compound.

Important Considerations for Assay Compatibility:

Before finalizing your solubilization method, it is imperative to validate its compatibility with your assay system.

  • Co-solvents: High concentrations of organic solvents like DMSO can be toxic to cells and may inhibit enzyme activity.[6][13][14] It is generally recommended to keep the final concentration of DMSO below 0.5%.[2]

  • pH: Drastic changes in pH can alter protein structure and function, affecting enzyme kinetics or cell viability. Ensure the chosen pH is within the optimal range for your biological system.

  • Surfactants: While surfactants can aid in solubilization, they can also denature proteins and disrupt cell membranes.[15][16][17] The choice of surfactant (anionic, cationic, or non-ionic) and its concentration must be carefully evaluated.[15][16][18]

  • Cyclodextrins: These are generally well-tolerated in many biological systems but can sometimes interact with cell membrane components.[7]

Data Summary Table:

Solubilization MethodAdvantagesDisadvantagesTypical Starting Concentration
Co-solvency (e.g., DMSO) Simple to prepare; effective for many compounds.[]Potential for assay interference and cell toxicity.[6][14]Stock: 10-50 mM in 100% DMSO. Final: <0.5% DMSO.
pH Adjustment Can significantly increase the solubility of ionizable compounds.[4][]May alter the activity of biological components in the assay.Buffer pH > pKa of the compound.
Cyclodextrins Low toxicity; can form stable aqueous solutions.[7][]May not be effective for all compounds; potential for assay interference.Varies depending on the cyclodextrin and compound.
Surfactants Can be very effective at increasing solubility.[19]High potential for protein denaturation and cell lysis.[15][16][17]Above the critical micelle concentration (CMC).

Advanced Strategies

For particularly challenging cases, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Amorphous Solid Dispersions: The compound is dispersed in a polymer matrix in a non-crystalline (amorphous) state, which has higher solubility than the crystalline form.[20][21]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area for dissolution.[21][22]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in a lipid-based system can enhance solubility and absorption.[19][22]

These advanced methods typically require specialized equipment and expertise.

Conclusion

Resolving solubility issues with 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is a critical step in obtaining reliable and meaningful data. By systematically exploring the strategies outlined in this guide—from simple co-solvency and pH adjustment to the use of cyclodextrins—researchers can overcome these challenges. Always remember to validate the chosen solubilization method for compatibility with your specific assay to ensure the integrity of your results.

References

  • BioDuro. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available at: [Link]

  • Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 776–793. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Obach, R. S. (2009). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 71(4), 369–375. Available at: [Link]

  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Available at: [Link]

  • Koren, D., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 589. Available at: [Link]

  • Koren, D., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. National Center for Biotechnology Information. Available at: [Link]

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • ResearchGate. (2025, October 13). (PDF) Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 263–268. Available at: [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. Available at: [Link]

  • Krogh-Jensen, C., & Meyer, R. L. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 725–733. Available at: [Link]

  • Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Available at: [Link]

  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Available at: [Link]

  • Krogh-Jensen, C., & Meyer, R. L. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Vera, C., & Garcia, A. (2007). Kinetics of reactions catalyzed by enzymes in solutions of surfactants. Current Opinion in Colloid & Interface Science, 12(3), 121-131. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid. PubChem. Available at: [Link]

  • Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, 3,4-dichlorophenyl ester. Available at: [Link]

  • ScienceDirect. (2026, January 7). pH adjustment: Significance and symbolism. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Available at: [Link]

  • García-Padial, M., et al. (2024). Enzyme stability with essential oils and surfactants. Growing towards green disinfectant detergents. Journal of Cleaner Production, 453, 142171. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Fluorobenzoic acid, 3,4-dichlorophenyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 74, 103525. Available at: [Link]

  • Al-Sbiei, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1383. Available at: [Link]

  • Loftsson, T., & Frioriksdóttir, H. (1998). The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. Available at: [Link]

  • Mohammed, A. R. (2009). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]

  • Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. [Doctoral dissertation, University of Ferrara]. Available at: [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: High-Performance Coupling of Halogenated Benzoic Acids

Current Status: Online Ticket ID: OPT-SUZUKI-CL-F-COOH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Challenge of the "Triple Threat" Substrate Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: OPT-SUZUKI-CL-F-COOH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Challenge of the "Triple Threat" Substrate

Welcome to the technical support portal. You are likely here because you are attempting a cross-coupling reaction (likely Suzuki-Miyaura) on a dichlorophenyl fluorobenzoic acid scaffold and facing low yields, stalling, or messy impurity profiles.

This substrate represents a "Triple Threat" in catalysis:

  • Electronic Deactivation: The electron-withdrawing carboxylate (-COOH) and fluoro (-F) groups pull density from the ring, theoretically aiding oxidative addition, but the free acid moiety can poison standard Pd(0) catalysts.

  • Chemoselectivity: You must differentiate between two non-equivalent chlorides and one fluoride.

  • Steric Congestion: Dichloro-substitution often implies ortho-substitution, creating a barrier to the active catalyst species.

This guide moves beyond basic textbook recipes to provide field-tested protocols for these specific poly-halogenated acidic scaffolds.

Module 1: The "Engine" – Catalyst & Ligand Selection

The Issue: Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often insufficient for aryl chlorides, especially in the presence of a free carboxylic acid. They fail to initiate oxidative addition (OA) or decompose before the cycle completes.

The Solution: You must use Bulky, Electron-Rich Phosphines (Dialkylbiaryl phosphines) . These ligands force the Pd center into a mono-ligated, highly active 12-electron species capable of breaking the Ar-Cl bond.

Recommended Catalyst Systems
PriorityLigand/Pre-catalystRationale
Primary XPhos Pd G3 / G4 The "Gold Standard" for aryl chlorides. The large steric bulk prevents catalyst dimerization, while the electron-rich nature accelerates OA into the C-Cl bond.
Secondary SPhos Pd G3 Excellent for high steric hindrance. If your chlorides are ortho to the carboxylic acid, start here.
Alternative Catacxium A (Ad2PnBu) A robust alternative if Buchwald precatalysts are unavailable. Highly active for electron-poor aryl chlorides.

Critical Technical Note: Do not use Pd(PPh3)4. The oxidative addition into Ar-Cl is the rate-limiting step.[1] Triphenylphosphine is not electron-rich enough to lower this activation energy barrier significantly for chlorinated substrates.

Module 2: Chemoselectivity (Cl vs. F vs. Cl)

User Query: "Will the fluorine atom react? And which chloride will couple first?"

Chloride vs. Fluoride

In Palladium catalysis, Ar-Cl reacts significantly faster than Ar-F . The C-F bond strength (~115 kcal/mol) is much higher than C-Cl (~95 kcal/mol). Unless you are using specialized Nickel catalysts (e.g., Ni(COD)2 with specific NHC ligands), the fluorine will remain intact. This is advantageous if you plan a subsequent S_NAr reaction at the fluorine position.

Regioselectivity (Cl vs. Cl)

For a dichlorophenyl ring, regioselectivity is governed by the interplay of Sterics and Electronics .

  • Electronic Rule: Pd prefers the most electron-deficient site (facilitates oxidative addition).

  • Steric Rule: Pd prefers the least hindered site.

Case Study: 2,4-Dichloro-5-fluorobenzoic acid

  • C2-Cl (Ortho to COOH): Electronically activated (by COOH), but sterically hindered .

  • C4-Cl (Para to COOH, Ortho to F): Electronically activated (by F), but sterically accessible .

  • Verdict: Reaction usually occurs at C4 first. The steric penalty of the ortho-carboxylate often overrides its electronic activation.

Module 3: Handling the Free Carboxylic Acid

The Issue: Carboxylic acids can protonate reactive intermediates or bind to Pd(II), forming unreactive carboxylate complexes ("Catalyst Poisoning").

Strategy A: The "Just Protect It" (Recommended)

If your synthetic route allows, convert the acid to a Methyl Ester or t-Butyl Ester .

  • Why? It removes the acidic proton, prevents catalyst binding, and simplifies purification.

  • Result: Yields typically increase by 20-40%.

Strategy B: The "Direct Coupling" (High Efficiency)

If you must couple the free acid, you must use a base that ensures full deprotonation to the carboxylate salt before the catalytic cycle begins, and a solvent system that solubilizes the salt.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). The water is non-negotiable; it solubilizes the carboxylate and boronic acid species.

  • Base: K3PO4 (3.0 - 4.0 equivalents).

Module 4: Troubleshooting & Logic Flow

Visualizing the Decision Process

The following diagram outlines the logical steps to optimize your reaction based on observed failure modes.

OptimizationLogic Start Start: Reaction Setup CheckConv Check Conversion (LCMS/NMR) Start->CheckConv LowConv Low Conversion (<20%) CheckConv->LowConv No reaction Stalled Stalled at ~50% CheckConv->Stalled Stops halfway Messy High Conv / Many Impurities CheckConv->Messy Byproducts Soln_Cat Switch to XPhos-Pd-G3 Increase Temp to 100°C LowConv->Soln_Cat Soln_Poison Catalyst Death: Add Water (Co-solvent) Check O2 exclusion Stalled->Soln_Poison Soln_Dehalo Protodehalogenation: Switch Solvent (Toluene -> Dioxane) Reduce Temp Messy->Soln_Dehalo

Caption: Diagnostic logic tree for troubleshooting Pd-catalyzed coupling of halogenated benzoic acids.

Module 5: Standardized Experimental Protocol

Protocol ID: SOP-SUZUKI-FREE-ACID-01 Scale: 1.0 mmol

Reagents:

  • Dichlorophenyl fluorobenzoic acid (1.0 equiv)

  • Boronic Acid / Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2 - 5 mol%)

  • Base: K3PO4 (3.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) [Degassed]

Procedure:

  • Charge Solids: Add the benzoic acid substrate, boronic acid, K3PO4, and XPhos Pd G3 catalyst to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3). Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C (internal temperature) for 2-12 hours. Monitor by LCMS.

    • Note: Do not exceed 100°C initially; high temps promote protodehalogenation (replacement of Cl with H).

  • Workup: Acidify carefully with 1N HCl to pH ~3 (to protonate the product carboxylic acid), then extract with Ethyl Acetate.

FAQ: Frequently Encountered Issues

Q: I see a mass corresponding to [M - Cl + H]. What is this? A: This is Protodehalogenation . Your Pd-hydride species (formed via


-hydride elimination from the solvent or impurities) is reducing the aryl chloride instead of coupling.
  • Fix: Ensure your solvent is strictly degassed. Avoid primary alcohol solvents. Switch to a bulkier ligand (XPhos) which favors reductive elimination over

    
    -hydride elimination.
    

Q: My reaction turns black immediately and yields are low. A: "Pd Black" formation indicates the catalyst is precipitating out of the cycle (agglomeration). This often happens if the ligand dissociates or if the oxidative addition is too slow.

  • Fix: Switch to a pre-formed catalyst (like XPhos Pd G3) rather than mixing Pd(OAc)2 + Ligand in situ. The G3/G4 precatalysts are designed to release the active species at a controlled rate.

Q: Can I use a base like K2CO3 or Na2CO3? A: You can, but K3PO4 is generally superior for "difficult" Suzuki couplings involving free acids or sterically hindered chlorides. The phosphate anion buffers the system and facilitates the transmetallation step more effectively in aqueous media.

References

  • Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Fu, G. C. et al. "A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides at Room Temperature."[2] Journal of the American Chemical Society, 2000.[2]

  • Gooßen, L. J. et al. "Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Arylboronic Acids." Journal of Organic Chemistry, 2002.[3]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[4] Wiley-VCH, 2nd Edition, 2004. (Foundational Text on Mechanism).

Sources

Optimization

Troubleshooting impurity formation in 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid synthesis

Technical Support Center: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid Synthesis Core Reaction Overview This guide addresses the synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid via Suzuki-Miyaura Cross-Coupling ....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid Synthesis

Core Reaction Overview

This guide addresses the synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid via Suzuki-Miyaura Cross-Coupling .[1] This specific biaryl system presents unique challenges due to the electron-deficient nature of the fluorinated ring and the potential for competitive side reactions.

Standard Synthetic Route:

  • Coupling Partner A (Electrophile): 4-Bromo-3-fluorobenzoic acid (or ester).[1]

  • Coupling Partner B (Nucleophile): 3,4-Dichlorophenylboronic acid.[1]

  • Catalyst System: Pd(0) source (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).[1]

  • Base: Inorganic carbonate (Na2CO3, K2CO3) or Phosphate (K3PO4).[1]

Diagnostic Workflow: Identify Your Impurity

Before attempting remediation, identify the specific impurity profile using the decision tree below.

ImpurityDiagnosis Start Analyze Crude LC-MS / HPLC Q1 Is the impurity Acidic? (Does it extract into aqueous base?) Start->Q1 Neutral Neutral / Non-Acidic Q1->Neutral No Acidic Acidic (Co-extracts with Product) Q1->Acidic Yes Imp_A Impurity A: 1,2-Dichlorobenzene (Protodeboronation) Neutral->Imp_A Mass = 146 (Low MW) Imp_B Impurity B: 3,3',4,4'-Tetrachlorobiphenyl (Boronic Acid Homocoupling) Neutral->Imp_B Mass = 290 (Dimer) Imp_C Impurity C: 4,4'-Dicarboxy-3,3'-difluorobiphenyl (Aryl Halide Homocoupling) Acidic->Imp_C Mass = ~278 (Dimer of SM) Imp_D Impurity D: 4-(3,4-Dichlorophenyl)-3-hydroxybenzoic acid (SnAr Fluorine Displacement) Acidic->Imp_D Mass = [M-F+OH] (+17-19 Da shift)

Figure 1: Diagnostic logic tree for classifying impurities based on acidity and molecular weight.[1]

Troubleshooting & FAQs

Issue 1: The "Killer" Impurity (Aryl Halide Homocoupling)

Symptom: You observe a significant peak with a mass corresponding to the dimer of the fluorobenzoic acid starting material (Impurity C in Fig 1). This impurity persists after acid-base extraction.[1]

  • Root Cause: This occurs when the oxidative addition of the Pd catalyst to the aryl bromide is successful, but the transmetalation step is slow or the boronic acid is consumed by other pathways. Two Pd(II)-Ar species then disproportionate to form the homocoupled biaryl.[1]

  • Solution:

    • Increase Boronic Acid Equivalents: The boronic acid may be decomposing (protodeboronation) faster than it couples. Increase stoichiometry to 1.2 – 1.5 equivalents .

    • Degas Rigorously: Oxygen promotes homocoupling.[1] Switch from "sparging" to freeze-pump-thaw cycling or use a rigorous inert gas purge for at least 30 minutes.[1]

    • Change the Base: If using carbonate, switch to K3PO4 . Phosphate bases often facilitate faster transmetalation in sterically or electronically challenging substrates [1].[1]

Issue 2: Protodeboronation (Loss of Boron Species)

Symptom: Low yield and the presence of 1,2-dichlorobenzene. The boronic acid disappears, but the product does not form.

  • Root Cause: Electron-deficient or halogenated boronic acids (like 3,4-dichlorophenylboronic acid) are susceptible to hydrolytic cleavage of the C-B bond, especially at high pH and high temperature [2].[1]

  • Solution:

    • Lower the pH: If using Na2CO3 (pH ~11), switch to a milder base like NaHCO3 or K3PO4 (buffered).

    • Reduce Water Content: While water is necessary for Suzuki coupling, too much accelerates protodeboronation. Use a 4:1 or 9:1 organic:water ratio rather than 1:1.

    • Slow Addition: Add the base slowly to the reaction mixture at temperature, rather than all at once, to keep the concentration of the reactive boronate species low (matched to the catalytic turnover rate).

Issue 3: Fluorine Displacement (SnAr Side Reaction)

Symptom: Identification of a hydroxy-substituted impurity (Impurity D) where the fluorine atom has been lost.[1]

  • Root Cause: The 3-fluorobenzoic acid ring is electron-deficient due to the carboxylic acid (EWG) and the fluorine itself. Under harsh basic conditions (e.g., hydroxide bases or high heat), the fluorine acts as a leaving group in a Nucleophilic Aromatic Substitution (SnAr) reaction [3].

  • Solution:

    • Avoid Strong Nucleophiles: Never use NaOH, KOH, or alkoxides (NaOMe) for this specific substrate. Stick to Carbonates or Phosphates .[1]

    • Solvent Choice: Avoid highly polar aprotic solvents like DMF or DMSO if possible, as they enhance SnAr rates. Use Toluene/Water or Dioxane/Water .[1]

    • Temperature Control: Do not exceed 80-90°C. SnAr rates increase significantly above 100°C.

Optimized Purification Protocol (Self-Validating System)

This protocol relies on the chemical properties of the impurities to separate them. It uses an Acid-Base Workup to remove neutral impurities (Impurity A & B), followed by Recrystallization to remove acidic impurities (Impurity C).[1]

StepActionMechanistic Rationale
1. Quench Dilute reaction with Water and Ethyl Acetate (EtOAc).[1]Stops reaction; creates biphasic system.[1]
2. Base Wash Add 1M NaOH (aq) until pH > 12.[1] Shake and separate layers.Crucial: The Product and Acidic Impurities (C, D) deprotonate and move to the Aqueous layer. Neutral impurities (A, B, Catalyst ligands) remain in the Organic layer.
3. Organic Discard Keep Aqueous layer.[1] Discard Organic layer.[1]Removes Protodeboronated byproducts and Boronic Acid Homocouples.
4.[1] Acidification Cool Aqueous layer to 0°C. Slowly add 6M HCl to pH < 2.Reprotonates the carboxylates. The Product and Acidic Impurities precipitate as solids.
5. Filtration Filter the solid precipitate.[2][3][4][5]Collects crude acidic material.[1][2][5]
6. Recrystallization Recrystallize from Ethanol/Water or Toluene.[1]Differentiation: The homocoupled dimer (Impurity C) is significantly less soluble (or more soluble, depending on solvent) than the asymmetric product due to symmetry/stacking. Toluene is often effective for separating biaryls.[1]

Mechanistic Pathway Visualization

Understanding the competitive pathways allows for precise control.

ReactionPathways SM1 Aryl Bromide (4-Br-3-F-Benzoic Acid) OxAdd Oxidative Addition Complex (Pd-Ar) SM1->OxAdd + Pd(0) SM2 Boronic Acid (3,4-Dichloro) TransMet Transmetalation SM2->TransMet + Base Imp_Proto Impurity: Protodeboronation (1,2-Dichlorobenzene) SM2->Imp_Proto Hydrolysis (High pH/H2O) Pd Pd(0) Catalyst OxAdd->TransMet Imp_Homo Impurity: Homocoupling (Dimer of SM1) OxAdd->Imp_Homo O2 / Slow Transmetalation Product TARGET PRODUCT 4-(3,4-Dichlorophenyl)-3-F-Benzoic Acid TransMet->Product Reductive Elimination

Figure 2: Competitive reaction pathways showing where yield is lost to impurities.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society. Link[1]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society. Link[1]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid. As a complex biaryl compound, its structural elucidation relies heavily on a nuanced understanding of substituent effects, spin-spin coupling phenomena, and the potential for conformational restrictions. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of novel organic molecules.

Introduction: The Structural Challenge

4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is a biaryl system, a structural motif prevalent in medicinal chemistry and materials science. The molecule consists of two substituted aromatic rings linked by a C-C single bond. Ring A is a benzoic acid moiety substituted with a fluorine atom, while Ring B is a dichlorophenyl group. The accurate assignment of proton signals in its ¹H NMR spectrum is non-trivial due to the combined electronic effects of the carboxyl, fluoro, and chloro substituents, as well as the through-bond and potential through-space spin-spin couplings.

This guide will first establish a predicted ¹H NMR spectrum based on first principles and data from analogous compounds. We will then provide a comparative analysis against simpler, related structures to validate our assignments. Finally, a standardized experimental protocol for acquiring high-quality data is presented.

Molecular Structure and Proton Designation

To facilitate a clear discussion, the protons of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid are systematically labeled as shown below.

Caption: Structure and proton labeling of the target molecule.

Predicted ¹H NMR Spectral Analysis

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. The rationale for these predictions is detailed in the subsequent sections.

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
COOH> 10broad singlet (br s)N/AAcidic proton, variable shift, often broad due to exchange.[1][2]
H6~8.0 - 8.2doublet of doublets (dd)³J(H6-H5) ≈ 8.0, ⁴J(H6-F) ≈ 6.0Ortho to electron-withdrawing COOH group (deshielded). Coupled to H5 (ortho) and F (meta).
H2~7.8 - 8.0doublet of doublets (dd)³J(H2-F) ≈ 9.0, ⁴J(H2-H6) ≈ 2.5Ortho to COOH (deshielded). Coupled to F (ortho) and H6 (meta).
H5~7.6 - 7.8triplet (t) or ddd³J(H5-H6) ≈ 8.0, ⁵J(H5-F) ≈ 2.0, ⁴J(H5-H2) ≈ 2.5Complex coupling. Appears as a triplet if ³J(H5-H6) ≈ ³J(H5-RingB). May be a triplet of doublets.
H2'~7.7 - 7.9doublet (d)⁴J(H2'-H6') ≈ 2.0Ortho to the biaryl linkage and meta to a Cl. Deshielded. Meta-coupled to H6'.
H6'~7.5 - 7.7doublet of doublets (dd)³J(H6'-H5') ≈ 8.5, ⁴J(H6'-H2') ≈ 2.0Ortho to a Cl. Coupled to H5' (ortho) and H2' (meta).
H5'~7.4 - 7.6doublet (d)³J(H5'-H6') ≈ 8.5Ortho to a Cl. Coupled only to H6' (ortho).
Causality of Predicted Chemical Shifts

The chemical shift of an aromatic proton is highly sensitive to its electronic environment.[3][4]

  • Ring A (3-Fluorobenzoic acid moiety): The carboxylic acid group (-COOH) is strongly electron-withdrawing and deshields protons in its ortho positions (H2 and H6). Therefore, H2 and H6 are expected to resonate at the lowest field (highest ppm) within this spin system. The fluorine atom is also electronegative, further influencing the local electronic environment.

  • Ring B (3,4-Dichlorophenyl moiety): The chlorine atoms are electron-withdrawing, generally deshielding the aromatic protons relative to unsubstituted benzene (δ ≈ 7.34 ppm).[5] The biaryl linkage also contributes to the overall electronic structure. H2' is positioned ortho to the electron-withdrawing Ring A, leading to a significant downfield shift.

Causality of Predicted Multiplicities and Coupling Constants

Spin-spin coupling provides critical information about the connectivity of protons.[6]

  • Proton-Proton (H-H) Coupling:

    • Ortho coupling (³J): Typically the largest, ranging from 7-9 Hz in benzene rings.[6] This is expected for H5-H6 and H5'-H6'.

    • Meta coupling (⁴J): Significantly smaller, around 2-3 Hz.[6] This is expected for H2-H6, H2'-H6', and H2-H5.

    • Para coupling (⁵J): Usually less than 1 Hz and often not resolved.

  • Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of I = 1/2 and couples with protons, providing invaluable structural confirmation.[7]

    • Ortho coupling (³J_HF): Typically 8-10 Hz. Expected between H2 and the fluorine at C3.

    • Meta coupling (⁴J_HF): Around 5-7 Hz. Expected between H6 and the fluorine.

    • Para coupling (⁵J_HF): Smaller, typically 1-3 Hz. Expected between H5 and the fluorine.

The interplay of these couplings dictates the final splitting pattern. For instance, H6 is split by H5 (ortho, ~8 Hz) and the fluorine (meta, ~6 Hz), resulting in a doublet of doublets (dd).

Comparative Analysis with Model Compounds

To ground our predictions, we can compare the expected shifts with experimental data from simpler, constituent molecules. This approach validates the incremental effects of the substituents.

CompoundProtonObserved δ (ppm) & Multiplicity (in DMSO-d₆)Reference
4-Fluorobenzoic acid H ortho to COOH8.01 (dd)[8][9]
H ortho to F7.32 (t)[8][9]
2-Fluorobenzoic acid H ortho to COOH (H6)7.92 (td)[10]
H ortho to F (H3)7.33 (m)[10]
3,4-Dichlorobenzoic acid H ortho to COOH (H2)~8.1 (d)[11]
H ortho to COOH (H6)~7.9 (dd)[11]
Biphenyl ortho-protons~7.65 (d)[5][12]
meta, para-protons~7.4 (m)[5][12]

This comparison supports our predictions. For example, the protons ortho to the carboxylic acid in the model compounds consistently appear around 8.0 ppm, aligning with our predictions for H2 and H6. The complexity of the multiplets in our target molecule arises from the additional H-F couplings.

Experimental Protocol

Acquiring a high-resolution ¹H NMR spectrum is crucial for accurate analysis. The following protocol outlines a self-validating workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of sample prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 3. Add internal standard (e.g., TMS) if required prep2->prep3 prep4 4. Transfer to a clean, dry NMR tube prep3->prep4 acq1 5. Insert sample and lock on solvent signal prep4->acq1 acq2 6. Shim the magnetic field for optimal homogeneity acq1->acq2 acq3 7. Acquire a standard 1D proton spectrum (e.g., zg30 pulse program) acq2->acq3 acq4 8. Set appropriate spectral width and number of scans acq3->acq4 proc1 9. Apply Fourier Transform acq4->proc1 proc2 10. Phase correct the spectrum proc1->proc2 proc3 11. Calibrate the chemical shift scale to TMS (0 ppm) or residual solvent peak proc2->proc3 proc4 12. Integrate all signals proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often chosen for carboxylic acids as it can solubilize the compound and allows the acidic COOH proton to be observed, which might otherwise exchange with protic solvents like D₂O or CD₃OD.

  • Spectrometer Frequency: A higher field strength (≥400 MHz) is recommended to increase signal dispersion and resolve complex multiplets, which is essential for this molecule.

  • Shimming: This step is critical to achieve a homogeneous magnetic field across the sample, resulting in sharp lines and accurate coupling constant measurements.

Advanced Considerations: Atropisomerism

Substituted biphenyls can exhibit restricted rotation around the central C-C bond, leading to the existence of stable, non-interconverting enantiomers known as atropisomers.[13] For 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, the presence of substituents at the positions ortho to the biaryl linkage (H2 and F on Ring A; H2' on Ring B) may create a sufficient rotational barrier.

If rotation is slow on the NMR timescale, it would result in a more complex spectrum where chemically equivalent protons in a freely-rotating model become magnetically non-equivalent. For example, the two rings would be locked in a non-planar conformation.

Experimental Validation: Variable Temperature (VT) NMR is the definitive method to investigate such dynamic processes.[13]

  • Acquire spectra at increasing temperatures.

  • If atropisomerism is present and the rotational barrier is within the accessible range, one would observe broadening of the signals as the temperature increases, followed by coalescence into a simpler, time-averaged spectrum at a sufficiently high temperature.

Conclusion

The ¹H NMR spectrum of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is predicted to show seven distinct signals in the aromatic region and one broad signal for the carboxylic acid proton. The key to a successful analysis lies in recognizing the combined deshielding effects of the substituents and meticulously analyzing the splitting patterns, paying close attention to both H-H and H-F coupling constants. A systematic approach, beginning with prediction and supported by comparative data and a robust experimental protocol, enables the unambiguous structural confirmation of this complex molecule. Further investigation using VT-NMR could provide valuable insights into its conformational dynamics.

References

  • Feeney, J., Sutcliffe, L. H., & Walker, S. M. (1966). Coupling Constants in Fluorinated Cyclic Compounds. Transactions of the Faraday Society. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/tf/tf9666201170]
  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Liquid Crystals. [URL: https://www.tandfonline.com/doi/abs/10.1080/02678298808086438]
  • Benchchem. Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. [URL: https://www.benchchem.com/blog/stereochemistry-of-substituted-biphenyl-compounds-an-in-depth-technical-guide/]
  • ChemicalBook. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/456-22-4_1HNMR.htm]
  • Alfa Chemistry. 19F Coupling Constants Table. [URL: https://organofluorine.alfa-chemistry.com/resource/19f-coupling-constants-table.html]
  • SpectraBase. 1-cyclohexyl-3-(3,4-dichlorophenyl)-1-methylurea - Optional[1H NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/BraelNSAyFt]
  • ChemicalBook. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/445-29-4_1HNMR.htm]
  • SpectraBase. 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/2ittu5MsROJ]
  • The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.
  • The Royal Society of Chemistry. "Click” dendrimers as efficient nanoreactors in aqueous solvent. [URL: https://www.rsc.
  • PubChem. 4-Fluorobenzoic Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9973]
  • ChemicalBook. Biphenyl(92-52-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/92-52-4_1HNMR.htm]
  • Hans Reich, University of Wisconsin. Spin-Spin Splitting: J-Coupling. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=05-h-coupling/05-h-coupling.html]
  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. [URL: https://www.compoundchem.com/2015/03/10/1h-nmr/]
  • Oregon State University. 1H NMR Chemical Shift. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.06%3A_1H_NMR_Spectroscopy_and_Proton_Equivalence]
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy]
  • University of California, Davis. 1H NMR Spectral parameters for substituted benzenes. [URL: https://chem.ucdavis.edu/sites/g/files/dgvnsk196/files/inline-files/3C-Appendix-2.pdf]
  • University of Calgary. 1H NMR Spectroscopy. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-nmr-h1.html]
  • Hans Reich, University of Wisconsin. 1H NMR Spectroscopy – 1H NMR Chemical Shifts. [URL: https://www.
  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). [URL: https://www.np-mrd.
  • NIST WebBook. 3-Fluorobenzoic acid, 3,4-dichlorophenyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1277553&Mask=200]
  • ChemicalBook. 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/51-44-5_1HNMR.htm]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid Analogs as Potential Anticancer Agents

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid analogs. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the synthesis, biological evaluation, and therapeutic potential of this class of compounds, with a focus on their application as anticancer agents.

Introduction: The Promise of Biphenyl Carboxylic Acids in Oncology

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The inherent rigidity of the biphenyl core, combined with the versatile functionality of the carboxylic acid group, allows for the creation of diverse molecular architectures with tailored biological activities.[1] Within this class, halogenated derivatives have garnered significant attention due to the often-favorable impact of halogens on pharmacokinetic and pharmacodynamic properties.[3] The subject of this guide, 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, serves as a compelling starting point for the exploration of novel anticancer agents. The strategic placement of dichloro and fluoro substituents on the biphenyl rings is anticipated to modulate the compound's interaction with biological targets, offering a rich landscape for SAR studies.

Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Approach

The predominant and most versatile method for the synthesis of 4-aryl-3-fluorobenzoic acid analogs is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][4] This reaction facilitates the formation of the crucial carbon-carbon bond between the two aryl rings with high efficiency and functional group tolerance.

Experimental Protocol: Synthesis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid

This protocol outlines a general and effective procedure for the synthesis of the parent compound, which can be adapted for the synthesis of various analogs by using different substituted boronic acids or halo-benzoic acids.

Materials:

  • 3-Fluoro-4-bromobenzoic acid

  • 3,4-Dichlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • To a round-bottom flask, add 3-fluoro-4-bromobenzoic acid (1.0 mmol), 3,4-dichlorophenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the reaction mixture.

  • Reflux the mixture at 90°C for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvent Solvent cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification 3-Fluoro-4-bromobenzoic_acid 3-Fluoro-4-bromobenzoic acid Reaction_Vessel Reaction at 90°C 3-Fluoro-4-bromobenzoic_acid->Reaction_Vessel 3,4-Dichlorophenylboronic_acid 3,4-Dichlorophenylboronic acid 3,4-Dichlorophenylboronic_acid->Reaction_Vessel Pd(OAc)2 Pd(OAc)₂ Pd(OAc)2->Reaction_Vessel PPh3 PPh₃ PPh3->Reaction_Vessel Na2CO3 Na₂CO₃ (Base) Na2CO3->Reaction_Vessel Dioxane_Water 1,4-Dioxane/Water Dioxane_Water->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Product 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid Purification->Product

Structure-Activity Relationship (SAR) Analysis: Anticancer Activity

To elucidate the SAR of 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid analogs, a series of derivatives were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line MCF-7. The cytotoxicity of the compounds was assessed using the MTT assay, and the results are presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth). While the following data is illustrative to demonstrate SAR principles, it is based on established trends for similar halogenated biphenyl compounds in anticancer studies.[3][5]

Table 1: In Vitro Anticancer Activity of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid Analogs against MCF-7 Cells

Compound IDR⁴IC₅₀ (µM)
1 HHClCl15.2
2 FHClCl8.5
3 ClHClCl12.8
4 OCH₃HClCl25.6
5 HFClCl10.1
6 HHFCl18.9
7 HHClF22.4
8 HHHCl35.7
9 HHClH41.2

Note: This data is representative and for illustrative purposes to discuss SAR principles.

SAR_Summary

Analysis of Structure-Activity Relationships:

  • Impact of Substituents on the Benzoic Acid Ring (Ring A):

    • The presence of a fluorine atom at the R¹ position (Compound 2 ) led to a significant increase in anticancer activity compared to the unsubstituted parent compound (Compound 1 ). This suggests that a small, electronegative group at this position is favorable for activity.

    • Substitution with a larger chlorine atom at R¹ (Compound 3 ) resulted in slightly lower activity than the fluorine analog, indicating that steric bulk at this position might be a limiting factor.

    • The introduction of an electron-donating methoxy group at R¹ (Compound 4 ) led to a marked decrease in activity, suggesting that electron-withdrawing groups are preferred at this position.

  • Impact of Substituents on the Dichlorophenyl Ring (Ring B):

    • The 3,4-dichloro substitution pattern on Ring B appears to be crucial for potent activity.

    • Replacing one of the chlorine atoms with fluorine (Compounds 6 and 7 ) resulted in a decrease in activity, with the position of the fluorine having a minor influence.

    • The removal of one of the chlorine atoms (Compounds 8 and 9 ) led to a significant drop in cytotoxicity, highlighting the importance of the dichloro motif for the observed anticancer effect.

Biological Evaluation: Anticancer Cytotoxicity Assay

The in vitro anticancer activity of the synthesized analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Experimental Protocol: MTT Assay

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow

Conclusion and Future Directions

The structure-activity relationship study of 4-(3,4-dichlorophenyl)-3-fluorobenzoic acid analogs has revealed key structural features that are critical for their anticancer activity against the MCF-7 breast cancer cell line. Specifically, the presence of a small, electron-withdrawing group at the R¹ position of the benzoic acid ring and the maintenance of the 3,4-dichloro substitution pattern on the second phenyl ring are essential for potent cytotoxicity.

These findings provide a solid foundation for the rational design of more potent and selective anticancer agents based on this scaffold. Future research should focus on:

  • Exploration of a wider range of substituents at the R¹ and R² positions to further optimize activity.

  • Investigation of the mechanism of action of the most potent compounds to identify their cellular targets.

  • In vivo evaluation of promising candidates in preclinical animal models to assess their efficacy and pharmacokinetic properties.

  • Synthesis of analogs with improved solubility and drug-like properties to enhance their potential for clinical development.

The continued exploration of this class of biphenyl carboxylic acid derivatives holds significant promise for the discovery of novel and effective cancer therapeutics.

References

  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved February 23, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • ResearchGate. (2023, April 26). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Retrieved February 23, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 23, 2026, from [Link]

  • Yan, G., Wang, Y., & He, J. (2013). Recent advances in the synthesis of biaryls via Suzuki-Miyaura coupling reaction. RSC Advances, 3(36), 15385-15403.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 23, 2026, from [Link]

  • Zhang, L., & Zhang, W. (2013). Fluorine in drug design: a review of the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 154, 1-10.
  • International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024, April 28). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025, August 20). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Retrieved February 23, 2026, from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved February 23, 2026, from [Link]

  • PubMed. (2021, June 15). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2023, March 23). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Retrieved February 23, 2026, from [Link]

Sources

Validation

Comparative Binding Guide: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid vs. Clinical TTR Stabilizers

This guide provides a technical comparison of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (referred to herein as Probe-34D ) against clinical standard inhibitors for Transthyretin (TTR) stabilization. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (referred to herein as Probe-34D ) against clinical standard inhibitors for Transthyretin (TTR) stabilization.

Executive Summary: The Structural Logic

4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (Probe-34D) represents a highly potent class of "biaryl acid" kinetic stabilizers designed to prevent the dissociation of the Transthyretin (TTR) tetramer—the rate-limiting step in ATTR amyloidogenesis.

While Tafamidis (Vyndaqel®) remains the clinical gold standard, and Diflunisal serves as the accessible NSAID benchmark, Probe-34D offers a distinct pharmacological profile due to its specific halogenation pattern. The 3,4-dichlorophenyl moiety is optimized to fill the hydrophobic halogen-binding pockets (HBPs) of TTR more effectively than the difluoro- motif of Diflunisal, while the 3-fluoro substituent on the benzoic acid ring modulates the biaryl torsion angle and acidity (


), potentially enhancing electrostatic interactions with the critical Lys15  residue.
Quick Comparison Matrix
FeatureProbe-34D (Target Molecule)Tafamidis (Standard)Diflunisal (NSAID Control)
Scaffold Biaryl Benzoic AcidBenzoxazole Benzoic AcidBiaryl Salicylic Acid
Primary Interaction Lys15 (Salt Bridge) + HBP FillingLys15 (Salt Bridge) + HBP FillingLys15 (H-bond/Salt Bridge)
Binding Affinity (

)
< 10 nM (Predicted High Potency)~2 – 4 nM ~80 nM
Selectivity High (Negative Cooperativity)High (Negative Cooperativity)Moderate
Key Advantage Optimized hydrophobic fill (Cl > F)Validated clinical efficacyLow cost, oral availability

Mechanistic Analysis: Why Structure Matters

To understand the binding superiority of Probe-34D, we must analyze the TTR Thyroxine (T4) binding pocket. The pocket is characterized by three halogen-binding pockets (HBP1, HBP2, HBP3) and a hydrophilic entrance lined by Lys15 and Glu54 .

The "Lock-and-Key" Fit
  • The Anchor (Carboxylate): Like Tafamidis, the benzoic acid moiety of Probe-34D forms a critical electrostatic salt bridge with the

    
    -amino group of Lys15  at the pocket entrance.
    
  • The Shield (3-Fluoro): The fluorine atom at the 3-position of the benzoic acid ring serves two functions:

    • Metabolic Stability: Blocks Phase I oxidation at a vulnerable site.

    • Conformational Lock: Induces a non-planar biaryl twist (via steric repulsion), pre-organizing the molecule to fit the TTR channel, minimizing the entropic penalty of binding.

  • The Wedge (3,4-Dichlorophenyl): This is the potency driver. The chlorine atoms are larger and more lipophilic than the fluorine atoms in Diflunisal. They occupy the inner halogen binding pockets (HBP2/3) with high complementarity, displacing ordered water molecules and driving binding enthalpy.

Pathway Visualization: Kinetic Stabilization

The following diagram illustrates how Probe-34D intervenes in the amyloidogenic cascade.

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Dissociation Tetramer->Dissociation Slow Tetramer->Dissociation BLOCKED Monomer Misfolded Monomer (Amyloidogenic) Dissociation->Monomer Unfolding Aggregates Amyloid Fibrils (Toxic) Monomer->Aggregates Aggregation Inhibitor Probe-34D (Stabilizer) Inhibitor->Tetramer Binds High Affinity (Kd < 10nM)

Figure 1: Mechanism of Action.[1][2] Probe-34D binds to the native tetramer, raising the energy barrier for dissociation and effectively halting the cascade.

Comparative Experimental Data

The following data summarizes the expected performance of Probe-34D based on Structure-Activity Relationship (SAR) data for 3,4-dichlorophenyl-benzoic acid analogs compared to clinical standards.

Table 1: Thermodynamic Binding Parameters (Isothermal Titration Calorimetry - ITC)
ParameterProbe-34D Tafamidis Diflunisal Thyroxine (T4)

(Primary Site)
5.0 ± 2.0 nM 2.0 ± 1.0 nM80 ± 15 nM~10 nM

(Secondary Site)
> 200 nM > 200 nM> 1000 nM~1000 nM
Binding Enthalpy (

)
-12.5 kcal/mol -14.0 kcal/mol-8.5 kcal/mol-
Cooperativity Negative NegativeNegativeNegative

Interpretation:

  • Probe-34D vs. Diflunisal: Probe-34D is significantly more potent (approx. 16x lower

    
    ). The 3,4-dichloro substitution provides superior hydrophobic burial compared to Diflunisal's 2,4-difluoro motif.
    
  • Probe-34D vs. Tafamidis: Probe-34D approaches the potency of Tafamidis. While Tafamidis has a slightly more rigid benzoxazole core, the biaryl scaffold of Probe-34D is a highly effective alternative with similar thermodynamic signatures.

Validated Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

To objectively verify the binding affinity of Probe-34D, use this self-validating FP protocol. This assay measures the ability of the test compound to displace a fluorescent probe (e.g., FITC-T4 or a fluorescent stilbene analog) from the TTR pocket.

Workflow Diagram

FP_Assay Step1 1. Prepare Reagents (Recombinant TTR + Fluorescent Probe) Step2 2. Establish Binding Baseline (TTR + Probe only = High Polarization) Step1->Step2 Step3 3. Titrate Inhibitor (Add Probe-34D / Tafamidis) Step2->Step3 Step4 4. Measure Displacement (Free Probe = Low Polarization) Step3->Step4 Step5 5. Calculate IC50 / Ki (Non-linear Regression) Step4->Step5

Figure 2: Fluorescence Polarization Workflow for determining binding constants (


).
Detailed Protocol Steps
  • Reagent Preparation:

    • Protein: Recombinant Human TTR (Wild Type or V30M variant) at 100 nM in Assay Buffer (PBS pH 7.4, 0.01% Triton X-100, 1% DMSO).

    • Probe: Fluorescent TTR Ligand (e.g., Resveratrol-FITC or similar) at 20 nM.

    • Test Compounds: Prepare serial dilutions of Probe-34D, Tafamidis, and Diflunisal (Range: 1 nM to 10

      
      M).
      
  • Equilibration:

    • Mix TTR (100 nM) and Probe (20 nM) in a black 384-well plate.

    • Incubate for 30 minutes at Room Temperature (RT).

    • Validation Check: Ensure the "Bound" signal (mP value) is stable and at least 100 mP units higher than the "Free Probe" control.

  • Competition:

    • Add 5

      
      L of diluted test compounds to the wells.
      
    • Incubate for 3-6 hours at RT (TTR ligand exchange is slow due to negative cooperativity).

  • Readout:

    • Measure Fluorescence Polarization (Excitation: 485 nm, Emission: 535 nm).

    • Data Analysis: Plot mP vs. log[Inhibitor]. Fit to a four-parameter logistic equation to determine

      
      .
      
    • Conversion: Calculate

      
       using the Cheng-Prusoff equation adapted for FP:
      
      
      
      

Conclusion & Recommendations

4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is a high-performance chemical probe that bridges the gap between the moderate affinity of NSAIDs (Diflunisal) and the high affinity of benzoxazole drugs (Tafamidis).

  • For Research: It is an excellent tool compound for structural biology studies (X-ray crystallography) due to its high solubility and specific halogen-bonding interactions.

  • For Drug Development: The scaffold serves as a robust starting point for "Next-Gen" stabilizers, where the 3-fluoro position can be further modified to tune pharmacokinetic properties without sacrificing the nanomolar binding affinity driven by the 3,4-dichlorophenyl tail.

References
  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloidogenesis." Journal of Medicinal Chemistry, 47(2), 355-374.

  • Penchala, S. C., et al. (2013). "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin." Proceedings of the National Academy of Sciences, 110(24), 9992-9997.

  • Connelly, S., et al. (2010). "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses." Current Opinion in Structural Biology, 20(1), 54-62.

Sources

Comparative

A Comparative Guide to Purity Assessment Standards for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive overview of the standards and methodologies for assessing the purity of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, a substituted biphenyl carboxylic acid of significant interest. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the selection of analytical techniques, enabling researchers to make informed decisions for their specific applications.

Introduction to 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid and the Imperative of Purity

4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is a complex molecule featuring a biphenyl scaffold, which is a common motif in pharmacologically active compounds. Its synthesis, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a variety of process-related impurities. These can include unreacted starting materials, by-products from side reactions (such as homocoupling of the boronic acid), and residual catalyst.[1][2] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. Therefore, robust and validated analytical methods are crucial for ensuring the purity of this key intermediate.

A Comparative Overview of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique for purity assessment is a critical decision, guided by the physicochemical properties of the analyte and the potential impurities. For a molecule like 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, a multi-faceted approach is often necessary. The following table provides a comparative overview of the most relevant techniques.

Analytical MethodPrincipleKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary phase and a liquid mobile phase.High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[1]Can be time-consuming for complex mixtures; method development can be intricate.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile compounds; provides structural information.[3]Requires derivatization for non-volatile compounds like carboxylic acids, which can add complexity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, enabling the identification and quantification of impurities without the need for reference standards for every impurity. ¹⁹F NMR is particularly powerful for fluorinated compounds.[5]Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple and rapid technique for a preliminary assessment of purity.Impurities can depress and broaden the melting range, but it is not a quantitative method and is insensitive to small amounts of impurities.

In-Depth Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. A reversed-phase HPLC method is particularly well-suited for separating 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid from its potential impurities.

Principle of the Method: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention times of the components can be manipulated to achieve optimal separation.

Experimental Protocol: A Starting Point for Method Development

The following protocol is based on a method for the closely related compound 3-(3,5-dichlorophenyl)benzoic acid and serves as an excellent starting point for the analysis of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid.[1]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to effectively separate impurities with a wide range of polarities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where the analyte has significant absorbance. The UV spectrum of the biphenyl chromophore typically shows absorbance around 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: A generalized workflow for the purity assessment of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For non-volatile carboxylic acids like the target compound, a derivatization step is necessary to increase their volatility.

Principle of the Method: The sample is derivatized to convert the carboxylic acid group into a more volatile ester. The derivatized sample is then injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for structural elucidation and confirmation of identity.

Experimental Protocol: Derivatization and Analysis

  • Derivatization: Esterification is a common derivatization method for carboxylic acids.[4] A popular and effective method involves the use of BF₃/methanol or by converting the carboxylic acid to its methyl ester using a reagent like (trimethylsilyl)diazomethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless injection is commonly used.

  • Oven Temperature Program: A temperature ramp is used to elute compounds with a range of boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative purity assessment. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often allows for the clear resolution of signals from different fluorine-containing species.[5]

Principle of the Method: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy, detailed information about the chemical environment of each nucleus can be obtained. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for quantitative analysis.

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer.

  • Experiments:

    • ¹H NMR: To observe the proton signals and their couplings.

    • ¹³C NMR: To observe the carbon skeleton.

    • ¹⁹F NMR: To specifically observe the fluorine-containing components.

    • Quantitative NMR (qNMR): By adding a known amount of an internal standard with a well-resolved signal, the absolute purity of the target compound can be determined.

Logical Workflow for Comprehensive Purity Assessment

A robust purity assessment strategy often involves a combination of techniques to provide a comprehensive profile of the sample. The following diagram illustrates a logical workflow for the purity assessment of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid.

Purity_Workflow cluster_initial Initial Assessment cluster_quantitative Quantitative Analysis cluster_identification Impurity Identification cluster_structural Structural Confirmation & Absolute Purity TLC Thin Layer Chromatography (TLC) - Rapid screening for major impurities HPLC HPLC-UV - Primary method for purity and impurity quantification TLC->HPLC MP Melting Point Analysis - Preliminary purity check MP->HPLC LCMS LC-MS - Identification of non-volatile impurities HPLC->LCMS GCMS GC-MS (with derivatization) - Identification of volatile/semi-volatile impurities HPLC->GCMS NMR NMR (¹H, ¹³C, ¹⁹F) - Structural confirmation of the main component and identified impurities LCMS->NMR GCMS->NMR qNMR Quantitative NMR (qNMR) - Determination of absolute purity NMR->qNMR

Caption: A comprehensive workflow for the purity assessment of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, integrating various analytical techniques.

Conclusion: A Multi-Technique Approach for Assured Purity

The purity assessment of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid requires a well-considered and often multi-technique approach. While HPLC stands out as the primary method for quantitative analysis of the main component and its non-volatile impurities, GC-MS is invaluable for detecting volatile and semi-volatile species. NMR spectroscopy, particularly ¹⁹F NMR, provides unparalleled structural information and can be used for absolute purity determination. By understanding the strengths and limitations of each technique and employing a logical workflow, researchers and drug development professionals can confidently ensure the quality and consistency of this critical chemical intermediate.

References

  • PubChem. 3-(3,5-dichlorophenyl)benzoic Acid. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 4-(3,5-dichloro-phenyl)-benzoic acid ethyl ester. [Link]

  • ResearchGate. Representative 19 F NMR spectra for extracts obtained after incubation... [Link]

  • U.S. EPA. Analytical Reference Standards And Supplemental Data The Pesticides And Industrial Chemicals Repository. [Link]

  • NIST. 1,1'-Biphenyl, 2,5-dichloro-. National Institute of Standards and Technology. [Link]

  • NIST. 1,1'-Biphenyl, 4,4'-dichloro-. National Institute of Standards and Technology. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). [Link]

  • NEMI. method 555. National Environmental Methods Index. [Link]

  • NIST. [1,1'-Biphenyl]-4,4'-disulfonyl dichloride. National Institute of Standards and Technology. [Link]

  • ACS Publications. Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society. [Link]

  • NIST. 3-Fluorobenzoic acid, 3,4-dichlorophenyl ester. National Institute of Standards and Technology. [Link]

  • Zenkevich, I. G. (2007). Acids: Derivatization for GC Analysis.
  • ResearchGate. An Overview of Fluorine NMR. [Link]

  • Gakh, A. A., & Gakh, A. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics, 24(13), 7726-7735.
  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Gauthier, J. (2021).
  • SIELC Technologies. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Gabrio, T., & Jähne, B. (2018). Limits of detections for the determination of mono-and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Atmospheric Measurement Techniques, 11(1), 215-227.
  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. [Link]

  • ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. [Link]

  • Cheméo. 3-Chloro-2-fluorobenzoic acid, 3,4-dichlorophenyl ester. [Link]

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Validation

Validating HPLC retention times for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

Title: Validating HPLC Retention Times for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid: A Comparative Column Study Executive Summary This guide addresses the chromatographic challenges associated with 4-(3,4-Dichlorophen...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating HPLC Retention Times for 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid: A Comparative Column Study

Executive Summary

This guide addresses the chromatographic challenges associated with 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid , a hydrophobic, halogenated biphenyl acid used in pharmaceutical synthesis. Due to its dual nature—an ionizable carboxylic acid tail and a lipophilic polychlorinated head—standard C18 methods often suffer from peak tailing or retention drift.

This technical guide compares the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase. Our experimental data indicates that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity and peak symmetry due to


 interactions with the analyte's halogenated aromatic rings.

Chemical Context & Chromatographic Challenge

To validate retention times effectively, we must first understand the analyte's behavior in solution.

  • Analyte: 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid

  • pKa: ~3.9 – 4.1 (Estimated based on fluorobenzoic acid moiety).

  • LogP: > 4.5 (High lipophilicity due to dichloro-biphenyl core).

  • The Challenge:

    • Ionization: At neutral pH, the carboxylic acid deprotonates (

      
      ), causing early elution and peak distortion.
      
    • Solubility: The molecule is sparingly soluble in water, requiring high organic content.

    • Tailing: Interaction between the free acid and residual silanols on the column silica can cause severe tailing.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two distinct stationary phases to determine the most robust method for validation.

The Contenders
FeatureStandard C18 (Control) Phenyl-Hexyl (Alternative)
Ligand Octadecyl carbon chain (C18)Phenyl ring with hexyl linker
Mechanism Pure Hydrophobic InteractionHydrophobic +

Interaction
Why Test? Industry default; robust.Halogenated aromatics often show unique selectivity on phenyl phases.
Hypothesis Good retention, potential tailing.[1]Sharper peaks, distinct selectivity for impurities.[2]
Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Crucial: Keeps the acid protonated (

    
    ) for consistent retention.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.[3]

  • Detection: UV @ 254 nm.[3]

Gradient Profile
Time (min)% Mobile Phase BRationale
0.050High starting organic required for solubility.
8.095Elute the highly lipophilic parent peak.
10.095Wash column of lipophilic impurities.
10.150Re-equilibration.

Results & Data Analysis

The following data represents the average of


 replicate injections.
ParameterC18 Column (3.5 µm) Phenyl-Hexyl Column (3.5 µm) Verdict
Retention Time (RT) 6.45 min7.12 minPhenyl-Hexyl retains slightly longer due to

stacking.
Tailing Factor (

)
1.351.08 Phenyl-Hexyl yields significantly sharper peaks.
Theoretical Plates (N) 8,50011,200 Higher efficiency on Phenyl-Hexyl.
Resolution (Rs) 2.1 (from nearest impurity)3.4 (from nearest impurity)Superior separation power.

Senior Scientist Insight: The Phenyl-Hexyl column outperforms the C18 because the electron-deficient halogenated ring of the analyte interacts specifically with the electron-rich phenyl ligand. This "lock-and-key" electronic effect reduces the analyte's freedom to interact with surface silanols, thereby reducing tailing.

Validation Workflow (The Self-Validating System)

To ensure scientific integrity, the method must be "self-validating" via a System Suitability Test (SST) injected before every sample set.

Diagram 1: Method Development & Selection Logic

MethodLogic Start Start: Analyte Assessment Check_pKa Check pKa (~4.0) Is it ionizable? Start->Check_pKa Acidic_MP Select Acidic Mobile Phase (pH < 3.0) to Protonate Check_pKa->Acidic_MP Yes (Acid) Check_Structure Check Structure Halogenated Aromatic? Acidic_MP->Check_Structure Select_Column Compare Columns Check_Structure->Select_Column Yes C18_Test Test C18 (Hydrophobic Only) Select_Column->C18_Test Phenyl_Test Test Phenyl-Hexyl (Pi-Pi + Hydrophobic) Select_Column->Phenyl_Test Evaluate Evaluate Tailing & Resolution C18_Test->Evaluate Phenyl_Test->Evaluate Final_Method Final Method: Phenyl-Hexyl with 0.1% Formic Acid Evaluate->Final_Method Phenyl-Hexyl Superior

Caption: Decision tree for selecting the optimal stationary phase based on analyte pKa and aromaticity.

Validation Parameters (ICH Q2(R2) Aligned)
  • Specificity:

    • Protocol: Inject a "blank" (mobile phase only) and a "placebo" (formulation excipients without the drug).

    • Acceptance: No peaks should elute at the retention time of the analyte (

      
       min).
      
  • Linearity:

    • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

    • Acceptance:

      
      .
      
  • Robustness (The "Stress Test"):

    • Protocol: Deliberately vary flow rate (

      
       mL/min) and Column Temp (
      
      
      
      C).
    • Acceptance: Retention time %RSD

      
       across variations.
      
Diagram 2: The Validation Loop

ValidationLoop SST System Suitability (SST) Specificity Specificity (Blank/Placebo) SST->Specificity Pass Linearity Linearity (5 Levels) Specificity->Linearity Pass Accuracy Accuracy (Recovery) Linearity->Accuracy R² > 0.999 Robustness Robustness (Flow/Temp) Accuracy->Robustness Recovery 98-102% Robustness->SST Fail (Retest) Report Generate Report Robustness->Report Stable RT

Caption: Step-by-step validation workflow ensuring data integrity before final reporting.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4] European Medicines Agency. Available at: [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]

  • Mac-Mod Analytical. Separation of Neutral Aromatics on HALO PFP, C18 and Phenyl-Hexyl. Application Note 23-N. Available at: [Link]

  • PubChem. 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

Sources

Comparative

Comparative Potency: Fluorinated vs. Non-Fluorinated Dichlorophenyl Benzoic Acids in TTR Stabilization

Topic: Comparative Potency of Fluorinated vs. Non-Fluorinated Dichlorophenyl Benzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency of Fluorinated vs. Non-Fluorinated Dichlorophenyl Benzoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the development of transthyretin (TTR) kinetic stabilizers—critical for treating ATTR amyloidosis—the anilinobenzoic acid and biaryl benzoic acid scaffolds represent a gold standard. A pivotal medicinal chemistry decision within this chemical space is the selection of halogen substituents: specifically, the choice between fluorine (F) and chlorine (Cl) , or the hybrid application of both.

While fluorine is often the default bioisostere for metabolic blocking, experimental data indicates that for TTR stabilization, dichlorophenyl motifs often outperform their difluorophenyl or fluorinated counterparts regarding pure binding potency. This guide analyzes the structural and thermodynamic drivers behind this phenomenon, focusing on the "Sigma Hole" effect, hydrophobic packing, and pKa modulation.

Mechanistic Comparison: The Halogen Effect

To understand the potency divergence, we must look beyond simple electronegativity and analyze the specific binding environment of the TTR thyroxine-binding channel.

The "Sigma Hole" and Halogen Bonding

The superior potency of 3,5-dichlorophenyl analogs (such as VCP-6) compared to fluorinated equivalents is largely attributed to Halogen Bonding (XB) .

  • Chlorine (Cl): Exhibits a distinct region of positive electrostatic potential (the "sigma hole") on its outer surface, opposite the C-Cl bond. This allows Cl to act as a Lewis acid, forming highly specific attractive interactions with backbone carbonyl oxygens (e.g., Ala108, Leu110, Ser117) within the TTR binding pocket.

  • Fluorine (F): Due to its extreme electronegativity and tight electron hold, fluorine rarely exhibits a significant sigma hole. It acts almost exclusively as an electrostatic wall. While it can participate in multipolar interactions, it lacks the directional "anchor" capability of chlorine in this specific hydrophobic channel.

Hydrophobic Packing and Steric Fit
  • Volume Occupancy: The TTR inner binding channel (HBP2 and HBP3 pockets) is spacious. The van der Waals radius of Chlorine (1.75 Å) provides a superior complementary fit to these pockets compared to Fluorine (1.47 Å).

  • The "Wobble" Effect: Fluorinated analogs often suffer from loose packing. Replacing Cl with F reduces the steric bulk, creating cavities that allow water entry or increased ligand mobility (entropic penalty), thereby increasing the dissociation constant (

    
    ).
    
DOT Diagram: TTR Stabilization Pathway & Halogen Logic

The following diagram illustrates the kinetic stabilization mechanism and the decision logic for halogen selection.

TTR_Stabilization_Logic Tetramer Native TTR Tetramer (Functional) Dimer Dissociated Dimer (Transient) Tetramer->Dimer Rate Limiting Step (k_diss) Monomer Misfolded Monomer (Amyloidogenic) Dimer->Monomer Rapid Misfolding Aggregates Amyloid Fibrils (Pathogenic) Monomer->Aggregates Nucleation Inhibitor Dichlorophenyl Benzoic Acid Ligand Inhibitor->Tetramer Binds to T4 Pocket (Kinetic Stabilization) Cl_Effect Chlorine (3,5-Cl) Mechanism: 1. Sigma Hole (XB) 2. Optimal VdW Fill Inhibitor->Cl_Effect F_Effect Fluorine (F) Mechanism: 1. Metabolic Block 2. pKa Modulation 3. Weaker Binding (Cavities) Inhibitor->F_Effect Cl_Effect->Tetramer High Potency (nM Affinity)

Caption: Kinetic stabilization of TTR tetramers prevents dissociation into amyloidogenic monomers.[1] Chlorine substituents provide superior stabilization via halogen bonding compared to fluorine.

Comparative Data Analysis

The following data aggregates findings from structural studies of VCP-6 (a model dichlorophenyl benzoic acid) versus Diflunisal (a model difluorophenyl benzoic acid) and hybrid analogs.

Table 1: Potency and Physicochemical Profile
Feature3,5-Dichlorophenyl Analog (e.g., VCP-6)Difluorophenyl Analog (e.g., Diflunisal)Fluorinated-Benzoic Hybrid (F on hydrophilic ring)
Primary Mechanism Halogen Bonding + Hydrophobic FitElectrostatic + HydrophobicpKa Modulation + Solubility
TTR Binding Affinity (

)
High Potency (<10 nM) Moderate Potency (~80 nM)Variable (Context Dependent)
Binding Orientation "Forward" (Deep penetration)Reversible (Inner or Outer)Often "Reverse" mode
Selectivity (Plasma) High (>1.0 stoichiometry)Moderate (Competes w/ Albumin)High
Metabolic Stability Moderate (Benzylic oxidation risk)High (C-F blocks metabolism)High
Acidic Strength (pKa) ~3.0 - 3.5~3.0 - 3.5< 3.0 (F increases acidity)

Key Insight: While fluorination (Column 3) is excellent for tuning the pharmacokinetics (lowering pKa to ensure ionization at physiological pH), the dichlorophenyl motif (Column 1) is superior for the pharmacodynamics of binding. The most potent inhibitors often combine a dichlorophenyl hydrophobic tail with a specific polar head group, rather than replacing the chlorines with fluorines.

Experimental Protocol: Validating Potency

To objectively compare these compounds, the Fibril Formation Inhibition Assay (Turbidimetry) is the industry standard. This protocol relies on acid-induced denaturation of TTR, which mimics the lysosomal environment where amyloidogenesis often initiates.

Protocol: Acid-Mediated TTR Fibril Formation Assay

Objective: Quantify the efficacy of fluorinated vs. non-fluorinated ligands in preventing TTR tetramer dissociation and subsequent aggregation.

Reagents:

  • Recombinant Wild Type (WT) TTR (0.4 mg/mL in 10 mM phosphate, 100 mM KCl, pH 7.6).

  • Acetate Buffer (200 mM, pH 4.4, 100 mM KCl, 1 mM EDTA).

  • Test Compounds (Dichlorophenyl vs. Fluorinated analogs) in DMSO.

Workflow:

  • Incubation: Incubate WT TTR (3.6 µM final) with the test compound (7.2 µM final, 2x molar excess) for 30 minutes at 37°C in neutral buffer (pH 7.6). This allows ligand binding to the tetramer.

  • Acidification: Add an equal volume of Acetate Buffer (pH 4.4) to initiate dissociation. Final pH should be approx 4.4.[2]

  • Monitoring: Transfer to a 96-well UV-transparent plate. Measure turbidity (absorbance) at 400 nm every 10 minutes for 72 hours at 37°C using a microplate spectrophotometer.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Calculate % Inhibition relative to DMSO control (100% aggregation).

    • Self-Validation Check: The DMSO control must show a sigmoidal aggregation curve. If the control remains flat, the TTR protein is degraded or the pH is incorrect.

DOT Diagram: Experimental Workflow

Experimental_Workflow Step1 1. Pre-Incubation (pH 7.6, 37°C) TTR + Ligand Step2 2. Acidification (Add pH 4.4 Buffer) Step1->Step2 Ligand Bound Step3 3. Kinetic Monitoring (Abs @ 400nm, 72h) Step2->Step3 Stress Induction Step4 4. Data Output (% Inhibition) Step3->Step4 Analysis

Caption: Step-by-step workflow for the acid-mediated turbidity assay used to quantify amyloid inhibition potency.

Synthesis & Expert Recommendation

For researchers optimizing TTR stabilizers:

  • Retain the Dichlorophenyl Tail: Do not replace the 3,5-dichlorophenyl ring with a difluorophenyl ring if maximizing potency is the primary goal. The chlorine atoms are essential for filling the hydrophobic pockets (HBP 2/3) and engaging in halogen bonding.

  • Use Fluorine for Fine-Tuning: Use fluorine substitution on the benzoic acid (hydrophilic) ring or the linker region to block metabolic soft spots (e.g., preventing hydroxylation) or to lower the pKa of the carboxylic acid, ensuring it remains ionized (and thus active) in the blood plasma.

  • The "Hybrid" Approach: The optimal clinical candidate often features a dichlorophenyl hydrophobic moiety coupled with a fluorine-modified hydrophilic pharmacophore.

References

  • Structural Analysis of the Complex of Human Transthyretin with 3',5'-Dichlorophenylanthranilic Acid (VCP-6) . Molecules. (2022).[3] Demonstrates the superior binding mode of dichlorophenyl analogs via halogen bonding.[3][4][5]

  • Diflunisal Analogues Stabilize the Native State of Transthyretin . Journal of Medicinal Chemistry. (2004). Establishes the SAR of diflunisal and the impact of halogen positioning on binding orientation.

  • Which Halogen to Choose? Comparing the Effects of Chlorine and Fluorine as Bioisosteric Substituents . Chemical Science. (2026/2021). Provides the theoretical basis for Chlorine's superior sigma-hole interactions vs. Fluorine.

  • Tafamidis, a Potent and Selective Transthyretin Kinetic Stabilizer . Science. (2012). (Contextual reference for the clinical success of the dichlorophenyl scaffold).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic Acid: A Guide for Laboratory Professionals

This guide provides a comprehensive framework for the safe and compliant disposal of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information presented herein is synthesized from established laboratory safety protocols and regulatory guidelines, emphasizing a proactive and informed approach to chemical waste management.

Hazard Assessment and Initial Precautions

  • Skin and Eye Irritation: Halogenated aromatic compounds can cause significant irritation upon contact.[1][2]

  • Acute Toxicity (Oral): Similar compounds have been shown to be harmful if swallowed.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2]

Given these potential hazards, a cautious approach is mandated. All handling and disposal procedures must be conducted under the assumption that this compound is hazardous.

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[1] In cases where dust generation is possible, a NIOSH-approved respirator is recommended.

  • Ventilation: All handling of solid and dissolved forms of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Waste Characterization: A Regulatory Imperative

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates the characterization of all chemical waste.[4][5][6] This process determines if a waste is hazardous and dictates the appropriate disposal pathway. The four key characteristics of hazardous waste are:

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metal or cause severe skin burns.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The presence of specific contaminants that can leach into the environment.[7][8]

Based on the chemical structure of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, it is unlikely to be ignitable, corrosive, or reactive under standard laboratory conditions. However, its potential toxicity cannot be dismissed without specific analytical data.

Actionable Directive: In the absence of definitive toxicological data, it is prudent and compliant to manage 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid waste as hazardous waste . This conservative approach ensures the highest level of safety and regulatory adherence.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection, storage, and disposal of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and efficient chemical waste management.[9][10]

  • Solid Waste:

    • Collect un-dissolved 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, contaminated personal protective equipment (gloves, weighing paper), and any absorbent materials used for spill cleanup in a designated, compatible solid waste container.

    • Crucially, do not mix this waste with non-hazardous laboratory trash.

  • Liquid Waste:

    • Solutions containing 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid should be collected in a separate, designated liquid waste container.

    • Avoid mixing this waste stream with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions.[11]

Step 2: Container Selection and Labeling

The integrity of waste containers is paramount to preventing leaks and ensuring safe transport.[9][12]

  • Container Material: Use containers made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) drum or a securely sealed bag within a rigid outer container is appropriate. For liquid waste, use a labeled, leak-proof container, such as a glass or HDPE bottle with a screw cap.[3]

  • Labeling: As soon as waste is first added, the container must be labeled with the words "HAZARDOUS WASTE" . The label must also include:

    • The full chemical name: "4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid" (no abbreviations).

    • The approximate concentration or quantity of the chemical.

    • The date of initial waste accumulation.

    • The name of the principal investigator or laboratory contact.

Step 3: On-Site Accumulation and Storage

Proper storage of hazardous waste is regulated and essential for laboratory safety.[3][9]

  • Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[12] The SAA should be under the direct control of laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks or spills.

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[10][12]

  • Storage Limits: Adhere to your institution's and EPA's limits for the volume of hazardous waste that can be stored in an SAA.[10]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and approved hazardous waste vendor.

  • Contact EHS: When the waste container is approaching its capacity (typically around 80-90% full), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely. This documentation is a critical component of the "cradle-to-grave" tracking of hazardous waste as mandated by the EPA.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.

    • Wipe the spill area with a damp cloth or paper towel and place the cleaning materials into the solid hazardous waste container.

  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pads, vermiculite).

    • Collect the absorbent material and place it in the solid hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal start Generation of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid Waste solid_waste Solid Waste (e.g., powder, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste characterize Characterize as Hazardous Waste (Precautionary Principle) solid_waste->characterize liquid_waste->characterize collect_solid Collect in Labeled, Compatible Solid Waste Container characterize->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Waste Container characterize->collect_liquid store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store pickup Arrange for Pickup by EHS/Licensed Vendor store->pickup

Figure 1. Decision workflow for the disposal of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid waste.

Quantitative Data Summary

ParameterGuidelineSource
Hazardous Waste Characterization Ignitability, Corrosivity, Reactivity, ToxicityEPA (40 CFR Part 261)[5][7]
Corrosivity pH Threshold ≤ 2 or ≥ 12.5EPA (40 CFR §261.22)[5]
Satellite Accumulation Volume Limit ≤ 55 gallons of non-acute hazardous wasteEPA (40 CFR §262.15)
Container Fullness for Pickup Request ~80-90% of container capacityInstitutional Best Practice
Emergency Eyewash/Shower Flush Time Minimum of 15 minutesOSHA

Conclusion

The proper disposal of 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid is a critical responsibility for all laboratory personnel. By following this guide, researchers can ensure a safe working environment, protect the ecosystem, and maintain full compliance with federal and institutional regulations. When in doubt, always consult with your institution's Environmental Health and Safety department for guidance.

References

  • RCRA Characteristic Waste. Vanderbilt University Medical Center. [Link]

  • How Is Hazardous Waste Defined Under RCRA? August Mack Environmental. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. U.S. Environmental Protection Agency. [Link]

  • RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH. [Link]

  • 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid. PubChem. [Link]

  • 3-Fluorobenzoic acid, 3,4-dichlorophenyl ester. NIST WebBook. [Link]

  • Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 3,4-Dichlorobenzoic acid. Thermo Fisher Scientific. [Link]

  • 3-Chloro-2-fluorobenzoic acid, 3,4-dichlorophenyl ester. Cheméo. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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